Neurokinin A(4-10) TFA
説明
特性
分子式 |
C₃₆H₅₅F₃N₈O₁₂S |
|---|---|
分子量 |
880.93 |
配列 |
One Letter Code: DSFVGLM-NH2 |
製品の起源 |
United States |
Technical Guide: Mechanism of Action of Neurokinin A(4-10) TFA
[1]
Executive Summary
Neurokinin A(4-10) TFA is a synthetic, truncated fragment of the endogenous neuropeptide Neurokinin A (NKA), formulated as a trifluoroacetate salt to ensure stability and solubility.[1] Pharmacologically, it functions as a potent agonist selective for the Tachykinin NK2 receptor .[2]
Unlike the full-length Neurokinin A, which retains significant affinity for NK1 and NK3 receptors, the (4-10) fragment exhibits a refined selectivity profile, making it a critical tool for dissecting tachykininergic signaling pathways.[1] It is primarily utilized in drug discovery to model smooth muscle contraction (bronchoconstriction, gastrointestinal motility) and to validate NK2-antagonist efficacy.[1]
Molecular Architecture & Physicochemical Properties[1]
The efficacy of Neurokinin A(4-10) is dictated by its C-terminal consensus sequence, which is the structural determinant for tachykinin receptor activation.[1]
Structural Composition
The peptide consists of amino acid residues 4 through 10 of the parent Neurokinin A molecule.[3][4][5] The C-terminus is amidated (
| Property | Specification |
| Sequence | Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ (DSFVGLM-NH₂) |
| Molecular Formula | |
| Molecular Weight | 766.91 g/mol (Free base) |
| Counterion | Trifluoroacetate (TFA) |
| Solubility | Water (>1 mg/mL), DMSO, Ethanol |
| Receptor Selectivity | NK2 >> NK1 > NK3 |
The Role of the TFA Salt
Synthetic peptides are often delivered as TFA salts because TFA is used during the cleavage of the peptide from the solid-phase resin and during HPLC purification.
-
Pros: Enhances solubility and stability of the lyophilized powder.
-
Cons: High concentrations of TFA can be cytotoxic in sensitive cell culture assays. For in vivo or highly sensitive in vitro applications, converting the salt to acetate or chloride via ion exchange may be necessary, although nanomolar working concentrations of the agonist rarely require this step.
Mechanism of Action
The mechanism of Neurokinin A(4-10) is defined by its interaction with the G-protein coupled receptor (GPCR) TACR2 (NK2 receptor) .[1]
Receptor Binding Dynamics
Tachykinin receptors (NK1, NK2, NK3) share significant homology, but the N-terminal region of the ligand confers subtype specificity.[1] By truncating the N-terminus (residues 1-3), Neurokinin A(4-10) loses some affinity for NK1/NK3 but retains the hydrophobic C-terminal region (Phe-Val-Gly-Leu-Met-NH₂) required to penetrate the transmembrane binding pocket of the NK2 receptor.[1]
Signal Transduction Pathway (Gq/11 Coupling)
Upon binding, the conformational change in the NK2 receptor activates the heterotrimeric
-
Activation:
subunit dissociates and activates PLC- . -
Hydrolysis: PLC-
hydrolyzes phosphatidylinositol 4,5-bisphosphate ( ) into inositol 1,4,5-trisphosphate ( ) and diacylglycerol ( ).[1] -
Calcium Release:
binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of into the cytosol.[1] -
Functional Effect: The surge in cytosolic
binds to calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to smooth muscle contraction.[1]
Figure 1: The Gq-coupled signaling cascade activated by Neurokinin A(4-10) binding to the NK2 receptor.[1]
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating. The inclusion of positive controls (full-length NKA) and negative controls (NK2 antagonists) is mandatory.[1]
Stock Solution Preparation (TFA Salt Handling)
Objective: Create a stable stock solution while mitigating TFA acidity.
-
Calculation: Calculate the mass required for a 10 mM stock based on the specific lot's peptide content (net peptide weight), not just the gross weight (which includes TFA and water).
-
Solvent: Dissolve the lyophilized powder in DMSO or degassed ultrapure water .
-
Note: If using water, ensure pH is neutral. If the solution is acidic due to TFA, add 0.1 M NaOH dropwise or use a buffered solution (PBS) for the final working dilution.
-
-
Storage: Aliquot into low-binding tubes and store at -80°C. Avoid freeze-thaw cycles.
In Vitro Bioassay: Guinea Pig Trachea Contraction
Rationale: The guinea pig trachea is rich in NK2 receptors and is the gold standard for assessing bronchoconstrictive potency.
Workflow:
-
Tissue Prep: Isolate trachea from male guinea pigs; cut into spiral strips or rings.
-
Mounting: Suspend in an organ bath containing Krebs-Henseleit solution (37°C, oxygenated with 95%
/5% ). Apply 1g resting tension. -
Equilibration: Wash tissue every 15 min for 60 min until baseline tension stabilizes.
-
Priming: Challenge with 60 mM KCl to verify tissue viability. Wash until baseline returns.
-
Agonist Curve: Add Neurokinin A(4-10) in cumulative concentrations (
M to M). -
Validation (Antagonist): Pre-incubate a separate strip with a selective NK2 antagonist (e.g., GR159897, 1 µM) for 20 min, then repeat the agonist curve.[1] A rightward shift confirms NK2 specificity.
Figure 2: Workflow for validating NK2-mediated smooth muscle contraction.
Functional Calcium Mobilization Assay (High Throughput)
Rationale: For screening libraries or precise EC50 determination in recombinant cell lines (e.g., CHO-NK2).[1]
-
Cell Plating: Seed CHO-hNK2 cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate media and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer + 2.5 mM Probenecid (to prevent dye leakage).[1] Incubate 45 min at 37°C.
-
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Injection: Inject Neurokinin A(4-10) (5x concentration) automatically.
-
Readout: Monitor fluorescence peak and Area Under Curve (AUC) for 120 seconds.
Comparative Pharmacology
Understanding where Neurokinin A(4-10) fits within the tachykinin family is vital for experimental design.[1]
| Compound | Primary Receptor | Selectivity Ratio (NK2:NK1) | Key Application |
| Neurokinin A (Full Length) | NK2 | Low (Cross-reacts NK1/NK3) | Endogenous signaling reference |
| Neurokinin A(4-10) | NK2 | Moderate/High | Differentiation of NK2 vs NK1 effects |
| Substance P | NK1 | Very Low (NK1 selective) | Negative control for NK2 assays |
| [β-Ala8]-NKA(4-10) | NK2 | Very High | Highly selective synthetic agonist |
Expert Insight: While NKA(4-10) is more selective than the parent NKA, it is less potent than full-length NKA in certain human tissues due to the loss of N-terminal interactions that stabilize the receptor-ligand complex.[1] However, its reduced NK1 activity makes it superior for isolating NK2-mediated bronchoconstriction in complex tissue models.[1]
References
-
National Institutes of Health (PubMed). Neurokinin A-(4-10): a potent bronchospastic agent virtually devoid of sialologic properties in anaesthetized guinea-pigs. [Link][1]
-
PLOS ONE. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. [Link][1]
Technical Guide: Neurokinin A(4-10) TFA in Bronchoconstriction Modeling
Executive Summary
Neurokinin A(4-10) TFA (Trifluoroacetate salt) is a truncated synthetic peptide fragment of Neurokinin A (NKA). It serves as a highly selective pharmacological tool for isolating Tachykinin NK2 receptor activity. Unlike full-length NKA, which exhibits cross-reactivity with NK1 and NK3 receptors, the (4-10) fragment retains high affinity for NK2 while displaying negligible affinity for NK1.
This specificity is critical in respiratory drug discovery. While NK1 receptors mediate neurogenic inflammation (plasma leakage, mucus secretion), NK2 receptors are the primary drivers of bronchoconstriction in human and guinea pig airways. This guide outlines the mechanistic grounding, technical handling, and validated experimental protocols for utilizing Neurokinin A(4-10) TFA to model airway hyperresponsiveness.
Pharmacological Profile & Selectivity
The primary utility of Neurokinin A(4-10) lies in its ability to decouple bronchospasm from other tachykinin-induced effects.
-
Sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ (often modified as [β-Ala8] for enhanced stability).
-
Receptor Selectivity:
-
NK2 Receptor: High Agonist Potency (
). -
NK1 Receptor: Low/Negligible Affinity (removes confounding variables like vasodilation or sialorrhea).
-
NK3 Receptor: Negligible Affinity.
-
Why the TFA Salt? Synthetic peptides are commonly delivered as trifluoroacetate (TFA) salts due to the use of TFA in cleaving the peptide from the resin during solid-phase synthesis.[1][2][3] While this improves solubility and stability during storage, the TFA counter-ion can be cytotoxic or alter local pH in unbuffered systems. (See Section 4: Technical Handling).
Mechanistic Pathway: NK2-Mediated Contraction
Neurokinin A(4-10) induces bronchoconstriction via a G-protein coupled cascade. Upon binding to the NK2 receptor on airway smooth muscle (ASM) cells, it activates the
Signaling Cascade Visualization
Figure 1: The Gq-coupled signaling pathway activated by Neurokinin A(4-10) leading to airway smooth muscle contraction.
Experimental Protocols
A. Ex Vivo: Guinea Pig Tracheal Rings (Organ Bath)
The guinea pig trachea is the "gold standard" bioassay for NK2 agonists because its tachykinin receptor distribution closely mirrors human bronchi.
Objective: Measure isometric tension changes in response to cumulative dosing.
Protocol:
-
Tissue Prep: Euthanize male Dunkin-Hartley guinea pigs (300–500g). Rapidly excise the trachea and place in oxygenated Krebs-Henseleit solution.
-
Ring Sectioning: Cut the trachea into 2–3 mm rings.
-
Critical Step: If studying direct smooth muscle effects, mechanically remove the epithelium (rubbing the lumen) to eliminate epithelium-derived relaxing factors (EpDRF) and neutral endopeptidase (NEP) activity.
-
-
Mounting: Suspend rings in organ baths (10–20 mL) containing Krebs solution at 37°C, aerated with 95%
/ 5% . Apply 1.0 g resting tension. -
Equilibration: Wash every 15 mins for 60 mins.
-
Pre-treatment (The "Isolation" Cocktail):
-
Indomethacin (1 µM): Block cyclooxygenase to prevent prostaglandin interference.
-
Atropine (1 µM): Block muscarinic receptors to ensure contraction is not cholinergic.
-
Phosphoramidon (1 µM): (Optional) Inhibit NEP to prevent peptide degradation, though NKA(4-10) is relatively resistant compared to Substance P.
-
-
Dosing: Add Neurokinin A(4-10) TFA in cumulative concentrations (
M to M). -
Data Analysis: Express contraction as a percentage of the maximal response to KCl (60 mM) or Carbachol (
M).
B. In Vivo: Konzett-Rössler Method (Insufflation Pressure)
This method measures overflow air volume as a surrogate for airway resistance.
Protocol:
-
Anesthesia: Anesthetize guinea pigs (Urethane 1.2 g/kg i.p.).
-
Instrumentation: Cannulate the trachea and connect to a rodent ventilator (constant volume). Connect the side arm of the tracheal cannula to a pressure transducer.
-
Stabilization: Ventilate at 60 strokes/min.
-
Administration: Cannulate the jugular vein for peptide delivery.
-
Challenge: Administer Neurokinin A(4-10) TFA as a bolus (e.g., 1–10 nmol/kg i.v.).
-
Measurement: Record the increase in pulmonary inflation pressure (PIP).
-
Validation: Pre-treatment with a selective NK2 antagonist (e.g., SR48968) should abolish the response, confirming mechanism.
-
Technical Handling: The TFA Factor
Crucial Warning: Neurokinin A(4-10) is supplied as a Trifluoroacetate (TFA) salt.[2] TFA is a strong acid.[4]
-
Buffering: When reconstituting the peptide (typically in water or DMSO), the solution will be acidic. In cellular assays or small-volume organ baths, this acidity can cause non-specific artifacts or toxicity.
-
Solution: Always dilute the stock solution at least 1:100 into a buffered medium (like Krebs or PBS) before applying to the tissue to neutralize the TFA.
-
-
Desensitization: Tachykinin receptors desensitize rapidly.
-
Rule: Do not repeat high doses without a washout period of at least 20–30 minutes.
-
Comparative Data Summary
| Compound | NK1 Affinity (Substance P Site) | NK2 Affinity (NKA Site) | Primary In Vivo Effect |
| Substance P | High ( | Low | Vasodilation, Salivation, Edema |
| Neurokinin A (Full) | Moderate | High ( | Bronchoconstriction + Inflammation |
| NKA(4-10) | Negligible ( | High ( | Pure Bronchoconstriction |
Table 1: Selectivity profile demonstrating why NKA(4-10) is the superior tool for isolating bronchoconstrictive mechanisms.
References
-
Maggi, C. A., et al. (1993). Tachykinin receptors and tachykinin receptor antagonists.[5][6][7] Journal of Autonomic Pharmacology.
-
Regoli, D., et al. (1988). Pharmacological characterization of neurokinin receptors in the guinea pig isolated trachea. European Journal of Pharmacology.[7][8]
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.
-
Bai, T. R., et al. (1995). Tachykinin NK2 receptors in the airways: characterization and therapeutic potential. Pulmonary Pharmacology.
-
Ellis, J. L., & Undem, B. J. (1994). Role of peptidases in the regulation of neurokinin responses in the guinea pig trachea. Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Neurokinin A(4-10) and its NK2 Receptor Agonism
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of Neurokinin A(4-10), the C-terminal heptapeptide fragment of the tachykinin Neurokinin A (NKA). As a potent agonist of the Neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR), NKA(4-10) has been a focal point for research into the physiological roles of tachykinins and the development of novel therapeutics. This document will dissect the critical structural determinants for NK2 receptor binding and activation, detail the experimental methodologies used to elucidate these relationships, and provide insights into the downstream signaling cascades.
The Core Moiety: Understanding the Neurokinin A(4-10) Pharmacophore
Neurokinin A(4-10) (sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH2) represents the minimal fragment of NKA that retains high affinity and agonist activity at the NK2 receptor. In fact, for some species, this truncated version exhibits greater potency than the full-length parent peptide[1]. The C-terminal amide is a crucial feature for receptor activation, a common characteristic among tachykinin peptides.
The biological activity of NKA(4-10) is profoundly influenced by the nature and chirality of its constituent amino acids. Systematic alanine scanning and substitution with D-enantiomers have revealed a distinct pharmacophore, with specific residues playing pivotal roles in receptor recognition and signal transduction.
Key Residues Governing NK2 Receptor Interaction:
-
Aspartic Acid at Position 4 (Asp4): The acidic side chain of Asp4 is a significant contributor to the peptide's binding affinity. Replacement with a neutral residue like L-Alanine leads to a notable decrease in binding, suggesting an ionic interaction with a complementary basic residue in the NK2 receptor binding pocket.
-
Phenylalanine at Position 6 (Phe6): This aromatic residue is arguably the most critical for high-affinity binding. Substitution of Phe6 with L-Alanine results in a drastic, up to 5000-fold, reduction in binding affinity[1]. This underscores the importance of the phenyl ring in establishing key hydrophobic or π-π stacking interactions within the receptor.
-
Valine at Position 7 (Val7): The aliphatic side chain of Val7 is another important contributor to the overall binding energy. Its replacement with L-Alanine causes a significant drop in affinity, highlighting the role of hydrophobic interactions at this position.
-
Leucine at Position 9 (Leu9) and Methionine at Position 10 (Met10): These C-terminal hydrophobic residues are essential for maintaining agonist activity. Alanine substitution at these positions leads to a considerable loss of both binding and functional potency. The C-terminal Met-NH2 is a consensus sequence in tachykinins and is indispensable for their biological activity.
In contrast, substitutions at positions 5 (Serine) and 8 (Glycine) are generally better tolerated, indicating a less critical role for these residues in direct receptor interaction. However, as will be discussed, modifications at position 8 can significantly influence selectivity.
The stereochemistry of the amino acids is also paramount. The replacement of L-amino acids with their D-enantiomers, particularly at positions 6 and 7, dramatically curtails both binding affinity and functional potency, indicating a highly specific three-dimensional complementarity between the peptide and the receptor.
Probing the Structure-Activity Landscape: Key Experimental Workflows
The elucidation of the SAR of Neurokinin A(4-10) relies on a combination of synthetic chemistry to generate analogs and robust pharmacological assays to quantify their biological activity.
Synthesis of Neurokinin A(4-10) Analogs: Solid-Phase Peptide Synthesis
The generation of NKA(4-10) analogs is routinely achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Step-by-Step Methodology for Fmoc-SPPS of a Neurokinin A(4-10) Analog:
-
Resin Preparation: An appropriate solid support, typically a Rink Amide resin for C-terminally amidated peptides, is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-Met-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the resin.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Subsequent Amino Acid Couplings: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. The deprotection and washing steps are repeated after each coupling.
-
Monitoring: The completeness of each coupling reaction is monitored using a qualitative test, such as the ninhydrin (Kaiser) test, which detects free primary amines.
-
Cleavage and Side-Chain Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Quantifying Receptor Binding: Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of NKA(4-10) analogs for the NK2 receptor. These assays measure the ability of an unlabeled analog to compete with a radiolabeled ligand for binding to the receptor.
Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the NK2 receptor are prepared from a suitable source, such as transfected cell lines (e.g., CHO cells) or tissues with high receptor density (e.g., human colon circular muscle).
-
Assay Buffer Preparation: A suitable binding buffer is prepared, typically containing Tris-HCl, bovine serum albumin (BSA) to reduce non-specific binding, and protease inhibitors.
-
Incubation: A constant concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled NKA(4-10) analog.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Assessing Functional Activity: In Vitro Bioassays
Functional assays are essential to determine whether a ligand that binds to the receptor also activates it (agonist activity). For NKA(4-10) and its analogs, two primary types of functional assays are employed: intracellular calcium mobilization assays and isolated tissue contraction assays.
Intracellular Calcium Mobilization Assay:
The NK2 receptor is coupled to the Gq/11 G-protein, which, upon activation, stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).
Protocol for Calcium Mobilization Assay:
-
Cell Culture: Cells expressing the NK2 receptor are cultured and seeded into microplates.
-
Loading with Calcium Indicator Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium.
-
Compound Addition: The NKA(4-10) analog is added to the cells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated, and the EC50 value (the concentration of the analog that produces 50% of the maximal response) is determined.
Isolated Tissue Contraction Assay:
Tissues rich in NK2 receptors, such as the circular muscle of the human colon or hamster trachea, are used to measure the contractile response to NKA(4-10) analogs.
Protocol for Isolated Tissue Contraction Assay:
-
Tissue Preparation: The desired smooth muscle tissue is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: The NKA(4-10) analog is added to the organ bath in a cumulative manner, and the resulting muscle contraction is measured using an isometric force transducer.
-
Data Analysis: The contractile responses are plotted against the logarithm of the agonist concentration to generate a concentration-response curve, from which the EC50 and the maximum contractile response (Emax) can be determined.
Key Structure-Activity Relationship Insights and Analog Development
The systematic application of the aforementioned workflows has yielded a wealth of data, allowing for a detailed understanding of the SAR of NKA(4-10) and the rational design of analogs with improved properties.
Quantitative SAR Data for Selected Neurokinin A(4-10) Analogs at the Human NK2 Receptor:
| Analog | Modification | NK2 Ki (nM) | NK2 EC50 (nM) (Calcium Mobilization) | Selectivity (NK1/NK2 Ki Ratio) | Reference |
| Neurokinin A | Full-length peptide | 1.0 | 0.8 | 20 | [2] |
| NKA(4-10) | Truncated peptide | 1.2 | 0.9 | 100 | [2] |
| [Ala⁴]NKA(4-10) | Asp⁴ → Ala | 96 | 120 | - | [3] |
| [Ala⁶]NKA(4-10) | Phe⁶ → Ala | >10,000 | >10,000 | - | [3] |
| [Ala⁷]NKA(4-10) | Val⁷ → Ala | 10 | 15 | - | [3] |
| [Ala⁹]NKA(4-10) | Leu⁹ → Ala | 90 | 110 | - | [3] |
| [Ala¹⁰]NKA(4-10) | Met¹⁰ → Ala | 100 | 130 | - | [3] |
| [β-Ala⁸]NKA(4-10) | Gly⁸ → β-Ala | 2.1 | 1.5 | 244 | [2] |
| [Nle¹⁰]NKA(4-10) | Met¹⁰ → Nle | 3.4 | 2.5 | 150 | [2] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Multiple substitutions | 0.8 | 0.3 | 674 | [2] |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Multiple substitutions | 0.7 | 0.4 | 561 | [2] |
Data are compiled from multiple sources and experimental conditions may vary.
Interpretation of SAR Data and Rationale for Analog Design:
-
Truncation: NKA(4-10) itself is an example of how truncation can enhance selectivity for the NK2 receptor over the NK1 receptor compared to the full-length NKA[2].
-
Position 8 Modification: The substitution of Glycine at position 8 with β-Alanine in [β-Ala⁸]NKA(4-10) significantly increases selectivity for the NK2 receptor[2]. This is attributed to the increased flexibility of the peptide backbone, which may favor a conformation that is more complementary to the NK2 receptor binding pocket.
-
Position 10 Modification: The replacement of Methionine at position 10 with its isosteric analog Norleucine (Nle) in [Nle¹⁰]NKA(4-10) is a common strategy to prevent oxidation of the methionine residue, thereby increasing the chemical stability of the peptide while maintaining high affinity and selectivity[2].
-
Multiple Substitutions: The combination of several favorable substitutions, as seen in [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) and [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10), can lead to analogs with both high potency and significantly enhanced selectivity for the NK2 receptor[2]. The introduction of a basic residue at position 5 (Lys or Arg) and N-methylation of Leucine at position 9 contribute to these improved properties.
Conclusion and Future Directions
The structure-activity relationship of Neurokinin A(4-10) at the NK2 receptor is a well-defined field, with a clear understanding of the key amino acid residues and structural motifs required for high-affinity binding and potent agonism. The C-terminal region, particularly Phe6, Val7, Leu9, and Met10, constitutes the core pharmacophore, while modifications at other positions can be exploited to fine-tune properties such as selectivity and metabolic stability.
The detailed experimental protocols provided in this guide represent the standard methodologies for the synthesis and pharmacological characterization of NKA(4-10) analogs. These techniques, from solid-phase peptide synthesis to in vitro functional assays, form a robust platform for the continued exploration of the tachykinin system and the development of novel NK2 receptor-targeted therapeutics for a range of disorders, including respiratory and gastrointestinal diseases.
Future research in this area will likely focus on the development of non-peptide mimetics of NKA(4-10) to overcome the inherent pharmacokinetic limitations of peptide-based drugs. Furthermore, a deeper understanding of the conformational dynamics of the NK2 receptor upon agonist binding, aided by advances in structural biology, will undoubtedly pave the way for the design of even more potent and selective next-generation NK2 receptor modulators.
References
-
Rovero, P., Pestellini, V., Rhaleb, N. E., Dion, S., Rouissi, N., Tousignant, C., ... & Regoli, D. (1990). Structure-activity studies of neurokinin A. Neuropeptides, 17(2), 81-87. [Link]
-
Rupniak, N. M., Perdona, E., Griffante, C., Cavallini, P., Sava, A., Ricca, D. J., ... & Burcher, E. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PloS one, 13(10), e0205894. [Link]
-
Palanche, T., Ilien, B., Zoffmann, S., Reck, M. P., Bucher, B., Edelstein, S. J., & Galzi, J. L. (2001). The neurokinin A receptor activates calcium and cAMP responses through distinct conformational states. Journal of Biological Chemistry, 276(37), 34853-34861. [Link]
-
Warner, F. J., Miller, R. C., & Burcher, E. (2002). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK (2) receptor: the role of natural residues and their chirality. Biochemical pharmacology, 63(12), 2181-2186. [Link]
-
Rupniak, N. M. J., Perdona, E., Griffante, C., Cavallini, P., Sava, A., Ricca, D. J., ... & Burcher, E. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. Semantic Scholar. [Link]
-
Goso, C., Evangelista, S., & Maggi, C. A. (1991). Synthesis and biological activity of N-methylated analogues of neurokinin A. Peptides, 12(3), 523-527. [Link]
-
Thielemann, J., Krock, L., Vahle, A. K., Schill, T., de W-Bütje, M., Figueras-Gourgues, S., ... & Gomeza, J. (2025). Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides. bioRxiv. [Link]
-
Matsumoto, K., Tanaka, T., & Iwao, T. (2015). Structure–activity relationship study on senktide for development of novel potent neurokinin-3 receptor selective agonists. MedChemComm, 6(4), 648-654. [Link]
-
Innoprot. (n.d.). NK2 Tachykinin Receptor Assay. Retrieved February 3, 2026, from [Link]
-
D'Auria, G., Paolillo, L., & Zanotti, G. (1994). Conformation-activity relationship of tachykinin neurokinin A(4-10) and of some [Xaa8] analogs. Biochemistry, 33(14), 4249-4258. [Link]
-
Warner, F. J., Miller, R. C., & Burcher, E. (2002). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK (2) receptor: the role of natural residues and their chirality. Biochemical pharmacology, 63(12), 2181-2186. [Link]
Sources
The Endogenous Role of Neurokinin A and Its Fragments: A Technical Guide for Researchers
This guide provides an in-depth exploration of the tachykinin neuropeptide, Neurokinin A (NKA), and its biologically active fragments. Designed for researchers, scientists, and professionals in drug development, this document delves into the core molecular mechanisms, physiological functions, and pathological implications of NKA signaling. We will examine the biosynthesis of NKA, its interaction with neurokinin receptors, the resulting intracellular cascades, and the methodologies crucial for its study.
Genesis of a Tachykinin: From Gene to Active Peptide
Neurokinin A, historically known as Substance K, is a decapeptide that belongs to the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2. This conserved region is vital for receptor interaction and activation. The biosynthesis of NKA is a multi-step process originating from the preprotachykinin-A (PPT-A) gene, also known as TAC1. This gene also encodes for the related tachykinin, Substance P (SP), as well as the N-terminally extended forms of NKA, neuropeptide K and neuropeptide γ.
The expression of these peptides is tissue-specific and is regulated by alternative splicing of the primary RNA transcript from the TAC1 gene. Following translation, the resulting prepropeptide undergoes post-translational processing, including enzymatic cleavage, to yield the mature and biologically active NKA peptide (His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2).
Visualizing the Pathway from Gene to Peptide
The journey from the TAC1 gene to functional neuropeptides is a prime example of the molecular diversity generated from a single genetic locus.
Caption: Biosynthesis of Neurokinin A from the TAC1 gene.
Receptor Engagement and Signal Transduction
The biological effects of NKA are primarily mediated through its interaction with G-protein coupled receptors (GPCRs), predominantly the neurokinin-2 receptor (NK2R). However, NKA can also interact with the neurokinin-1 receptor (NK1R), albeit with a lower affinity compared to its preferred ligand, Substance P. The order of affinity for the NK2R is NKA > Neurokinin B (NKB) > SP.
Upon binding to the NK2R, NKA induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This typically involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevation of intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a wide array of cellular responses.
Interestingly, studies have shown that NKA can elicit distinct signaling pathways depending on the receptor state and the specific ligand. For instance, full-length NKA can induce both calcium mobilization and cyclic AMP (cAMP) accumulation through the NK2R, while the truncated fragment NKA(4-10) primarily stimulates the calcium response. This suggests that different conformational states of the receptor can be stabilized by different ligands, leading to biased agonism.
NKA Signaling Pathways Visualized
The intracellular signaling cascade initiated by NKA binding to the NK2R is a well-orchestrated sequence of molecular events.
Caption: NKA-mediated intracellular signaling via the NK2 receptor.
Physiological Roles and Tissue Distribution
NKA plays a multifaceted role in maintaining physiological homeostasis, with its actions being highly dependent on the tissue and cell type where its receptors are expressed. The distribution of NK2 receptors is widespread, with notable expression in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, as well as in discrete regions of the central nervous system.
| Tissue/System | Primary Physiological Role of NKA | Key Cellular Targets |
| Respiratory Tract | Bronchoconstriction, mucus secretion, plasma extravasation | Airway smooth muscle cells, submucosal glands, vascular endothelium |
| Gastrointestinal Tract | Smooth muscle contraction (peristalsis), electrolyte secretion | Intestinal smooth muscle cells, epithelial cells |
| Cardiovascular System | Vasodilation, regulation of blood pressure | Vascular smooth muscle cells, endothelial cells |
| Nervous System | Nociception (pain transmission), neuroinflammation | Neurons, glial cells |
| Immune System | Modulation of inflammatory responses, leukocyte trafficking | T-lymphocytes, macrophages, mast cells |
Data synthesized from multiple sources.
The Biological Significance of NKA Fragments
The biological activity of NKA is not solely confined to the full-length decapeptide. Enzymatic degradation of NKA by peptidases such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) results in the formation of various C-terminal and N-terminal fragments. These fragments are not merely inactive byproducts; some retain significant biological activity and may even exhibit altered receptor selectivity and signaling properties.
The most extensively studied fragment is NKA(4-10) , a C-terminal heptapeptide. Structure-activity relationship studies have revealed that this fragment retains the ability to bind and activate the NK2R. In some experimental systems, NKA(4-10) has been shown to be a potent and selective NK2R agonist. However, its potency relative to the full-length NKA can vary depending on the species and tissue type. For instance, in human colon circular muscle, NKA is more potent than NKA(4-10).
The generation of these active fragments adds another layer of complexity to the regulation of tachykinin signaling. The local enzymatic environment can dynamically modulate the nature and duration of the signal by altering the relative concentrations of the full-length peptide and its active fragments.
Pathological Implications of Dysregulated NKA Signaling
Given its potent biological activities, it is not surprising that dysregulation of the NKA system is implicated in a variety of pathological conditions.
-
Asthma and Chronic Obstructive Pulmonary Disease (COPD): NKA is a potent bronchoconstrictor, and its levels are often elevated in the airways of asthmatic patients. Antagonists of the NK2 receptor have been investigated as potential therapies for these conditions.
-
Inflammatory Bowel Disease (IBD): NKA and its receptors are expressed in the gut, where they contribute to intestinal motility and inflammation. An upregulation of NK2 receptors has been observed in patients with Crohn's disease and ulcerative colitis.
-
Pain and Neuroinflammation: As a neurotransmitter in sensory pathways, NKA is involved in the transmission of pain signals. It also contributes to neurogenic inflammation, a process where neuronally released peptides trigger inflammatory responses.
-
Cancer: Elevated plasma levels of NKA have been identified as a poor prognostic indicator in certain neuroendocrine tumors, such as carcinoids.
-
Neuropsychiatric Disorders: There is emerging evidence linking tachykinins, including NKA, to stress-induced neurological disorders like depression and anxiety.
Methodologies for Studying Neurokinin A and its Fragments
A thorough understanding of the endogenous role of NKA necessitates a robust toolkit of experimental techniques. The choice of methodology is critical and should be guided by the specific research question.
Quantification of NKA: Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA is a widely used method for quantifying NKA levels in biological samples such as plasma, tissue homogenates, and cell culture supernatants.
Protocol: NKA Sandwich ELISA
-
Coating: Coat a 96-well microplate with a capture antibody specific for NKA. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add NKA standards of known concentrations and the unknown samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on NKA. Incubate for 1.5-2.5 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark for 30 minutes at room temperature.
-
Stop Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of NKA in the unknown samples.
Receptor-Ligand Interactions: Radioligand Binding Assay
Receptor binding assays are essential for characterizing the affinity of NKA and its fragments for their receptors.
Protocol: NK2R Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NK2R or from tissues known to express the receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2, BSA, and peptidase inhibitors).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK2R ligand (e.g., [³H]-NKA or a radiolabeled antagonist) and varying concentrations of the unlabeled competitor (NKA, its fragments, or other test compounds).
-
Incubation Conditions: Incubate for a sufficient time to reach equilibrium (e.g., 3 hours at 4°C).
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Cellular Responses: Calcium Imaging
Calcium imaging is a powerful technique to visualize and quantify the intracellular calcium mobilization that occurs upon NK2R activation.
Protocol: Fura-2 Calcium Imaging
-
Cell Culture: Culture cells expressing the NK2R on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a physiological salt solution containing the dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Perfuse the cells with a physiological salt solution and record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Perfuse the cells with a solution containing NKA or its fragments at various concentrations.
-
Data Acquisition: Continuously record the fluorescence ratio throughout the experiment.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Quantify the peak increase in the fluorescence ratio in response to agonist stimulation.
Experimental Workflow Visualization
A typical experimental workflow to investigate the functional consequences of NKA receptor activation involves a combination of these techniques.
Caption: Experimental workflow for studying NKA and its fragments.
Conclusion and Future Directions
Neurokinin A and its fragments are key players in a wide range of physiological and pathological processes. Their diverse functions, mediated primarily through the NK2 receptor, underscore the importance of the tachykinin system in health and disease. A deeper understanding of the nuanced roles of NKA and its active metabolites, coupled with the application of robust experimental methodologies, will be crucial for the development of novel therapeutic strategies targeting this signaling pathway. Future research should focus on elucidating the specific contributions of NKA fragments in different disease contexts and on the development of highly selective modulators of the NK2 receptor.
References
-
Preprotachykinin. In: Wikipedia. ; 2023. Accessed January 29, 2024. [Link]
-
Neurokinin A. In: Wikipedia. ; 2023. Accessed January 29, 2024. [Link]
-
TAC1 tachykinin precursor 1 [ Homo sapiens (human) ]. National Center for Biotechnology Information. Accessed January 29, 2024. [Link]
- Krause JE, Chirgwin JM, Carter MS, Xu ZS, Hershey AD. Three rat preprotachykinin mRNAs encode the neuropeptides Substance P and Neurokinin A.
- Caballero-Garrido E, Campos-PIlarce A, Mantey SA, et al. The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Int J Mol Sci. 2023;24(2):1699.
- Christensen SK, Nørskov-Lauritsen L, Thorsen TS, et al. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides. J Biol Chem. 2023;299(6):104764.
- Christensen SK, Thorsen TS, Nørskov-Lauritsen L, et al. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. bioRxiv. 2023.
- Singh SP, Lopis M, Giri J, et al. Neurokinin receptors and their implications in various autoimmune diseases. J Autoimmun. 2022;133:102919.
- Warner FJ, Mack P, Comis A, Miller RC, Burcher E. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. J Pharmacol Exp Ther. 2001;298(3):1299-1307.
-
Neurokinin receptor NK2 and NK3 ligand binding assay. ResearchGate. Accessed January 29, 2024. [Link]
- Saria A, Theodorsson-Norheim E, Brodin E, Hua X, Lundberg JM. In vitro and in vivo release of neurokinin A-like immunoreactivity from rat substantia nigra. J Neurochem. 1988;51(4):1123-1130.
-
NK2 Tachykinin Receptor Assay. Innoprot. Accessed January 29, 2024. [Link]
-
Neurokinin-A ELISA Kit. RayBiotech. Accessed January 29, 2024. [Link]
- Janelsins BM, Sumpter TL, Tkacheva OA, et al. Neurokinin-1 receptor- and substance P-mediated signaling in T cells are components of a novel mechanism of bimodal cancer-induced immune enhancement and suppression. J Immunol. 2013;190(12):6428-6441.
-
Insect neuropeptide. In: Wikipedia. ; 2023. Accessed January 29, 2024. [Link]
- Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. Int J Mol Sci. 2017;18(11):2417.
- Mapp CE, Miotto D, Braccioni F, et al. The Distribution of Neurokinin-1 and Neurokinin-2 Receptors in Human Central Airways. Am J Respir Crit Care Med. 1999;159(3):964-970.
- Maggi CA, Patacchini R, Rovero P, Giachetti A. Structure-activity studies of neurokinin A. Ann N Y Acad Sci. 1991;632:184-191.
- Thyroid-reproductive axis interplay: immunological mechanisms and implications for female reproductive health. Front Immunol. 2024;15:1365113.
- Pinto F, Lecci A, Candenas L, Maggi CA, Pennefather JN. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts. Front Endocrinol (Lausanne). 2022;13:1056939.
-
Receptor binding affinities for rat receptors in vitro K i values are calculated by nonlinear regression analysis using data from three assays performed in duplicate or triplicate and expressed as mean values. ResearchGate. Accessed January 29, 2024. [Link]
- Palanche T, Ilien B, Zoffmann S, et al. The neurokinin A receptor activates calcium and cAMP responses through distinct conformational states. J Biol Chem. 2001;276(37):34853-34861.
- Krause JE, MacDonald MR, Takeda Y. Structure, Expression, and Some Regulatory Mechanisms of the Rat Preprotachykinin Gene Encoding Substance P, Neurokinin A, Neuropeptide K, and Neuropeptide γ. J Neurosci. 1989;9(10):3557-3571.
- D'Orléans-Juste P, Dion S, Mizrahi J, Regoli D. Neurokinin A. A pharmacological study. Eur J Pharmacol. 1986;125(1):37-44.
-
ELISA Kit for Neurokinin A (NKA). Cloud-Clone Corp. Accessed January 29, 2024. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Accessed January 29, 2024. [Link]
-
Kd and spare receptors. Deranged Physiology. Accessed January 29, 2024. [Link]
- The neurokinin A receptor activates calcium and cAMP responses through distinct conformational states. J Biol Chem. 2001;276(37):34853-34861.
- Tourwé D, Ballet S, Spetea M. Neurokinin-1 receptor-based bivalent drugs in pain management. Pharmacol Ther. 2018;187:137-148.
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. Accessed January 29, 2024. [Link]
- Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. Am J Physiol Cell Physiol. 2017;313(5):C549-C560.
-
Receptor binding affinities for rat receptors in vitro K i values are calculated by nonlinear regression analysis using data from three assays performed in duplicate or triplicate and expressed as mean values. ResearchGate. Accessed January 29, 2024. [Link]
-
ELISA Kit for Neurokinin A (NKA). Cloud-Clone Corp. Accessed January 29, 2024. [Link]
- Page NM, Bell NJ, Gardiner SM, et al. Expression and function of human hemokinin-1 in human and guinea pig airways. Br J Pharmacol. 2011;162(4):895-908.
- Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics.
- Calcium imaging protocol. (A) Protocol design and representative plot responses obtained in one control experiment, i.e., when neither agonists nor antagonists were added to the perfusion solution. The time of arrival of the drug-containing solutions is also indicated. (B) Representative images taken before and after exposure to 10 µM ATP, at the times indicated in each panel. The color code refers to the fluorescence ratio 340 nm/380 nm, with higher ratio reflecting higher [Ca 2+ ] i. Arrows represent the local of
Technical Guide: Pharmacological Profile of Neurokinin A(4-10) TFA
Executive Summary
Neurokinin A(4-10) TFA (Trifluoroacetate salt) is a truncated, synthetic peptide fragment of the endogenous neuropeptide Neurokinin A (NKA).[1][2] It serves as a highly selective agonist for the Tachykinin NK2 receptor , exhibiting significantly reduced affinity for NK1 and NK3 receptors compared to the full-length parent molecule.
This guide provides a comprehensive technical analysis of NKA(4-10), designed for researchers investigating smooth muscle physiology, nociception, and receptor signaling kinetics. It details the physicochemical properties, G-protein coupled signaling mechanisms, and validated in vitro protocols necessary for generating reproducible pharmacological data.
Chemical Identity & Physicochemical Properties[1][3]
The pharmacological utility of NKA(4-10) relies on its specific amino acid sequence, which retains the C-terminal consensus region required for receptor activation while omitting the N-terminal residues responsible for broader tachykinin cross-reactivity.[1]
Structural Specifications
-
C-Terminus: Amidated (Essential for biological activity).[1]
-
Counterion: Trifluoroacetate (TFA).[1] This is a result of HPLC purification and significantly impacts the pH of unbuffered solutions.
Solubility & Handling (Critical Protocol)
The TFA salt form renders the peptide acidic upon dissolution.[1] Improper handling leads to peptide aggregation or "crashing out" in neutral buffers.
| Parameter | Specification | Practical Recommendation |
| Molecular Weight | ~766.9 g/mol (Free Base) | Calculate molarity based on the net peptide content (usually 70-80%), not just the gross weight. |
| Solubility | Hydrophobic character | Do not dissolve directly in neutral PBS. |
| Reconstitution | Step-wise Solvation | 1. Dissolve in dry DMSO or 0.1% Acetic Acid to 10 mM (Stock).2. Aliquot and store at -80°C.3. Dilute into working buffer (Krebs/HEPES) immediately before use.[1] |
Pharmacodynamics: Mechanism of Action
NKA(4-10) acts as a pharmacological probe to isolate NK2 receptor function.[1][6][7] Unlike Substance P (preferential NK1 agonist) or Neurokinin B (preferential NK3 agonist), NKA(4-10) drives signaling almost exclusively through the NK2 pathway in relevant concentration ranges (1 nM – 1 µM).[1]
Receptor Coupling & Signaling
Upon binding to the G-protein coupled NK2 receptor (TACR2), NKA(4-10) induces a conformational change that activates the
Key Mechanistic Steps:
-
Activation: Ligand binds NK2R, exchanging GDP for GTP on the
subunit. -
Hydrolysis: Activated
stimulates PLC- .[1] -
Second Messengers: PLC-
hydrolyzes PIP into Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP ).[1] -
Calcium Flux: IP
binds receptors on the Sarcoplasmic Reticulum (SR), releasing intracellular .[1] -
Effect: Cytosolic
binds calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to smooth muscle contraction.[1]
Signaling Pathway Visualization
Figure 1: The signal transduction cascade initiated by NKA(4-10) at the NK2 receptor, leading to calcium mobilization and contractile response.[1][8]
Functional Pharmacology (In Vitro)
The primary application of NKA(4-10) is in isolated tissue bioassays to quantify NK2-mediated contractility.[1]
Comparative Potency Data
The following table summarizes the selectivity profile. Note that while full-length NKA is more potent, it lacks the selectivity of the (4-10) fragment.[1][9]
| Compound | NK1 Affinity ( | NK2 Affinity ( | NK3 Affinity ( | Selectivity Profile |
| Neurokinin A (Full) | 8.8 | 9.5 | 7.2 | Non-selective (Hits NK1/NK2) |
| NKA(4-10) | < 6.0 | 8.2 | < 5.5 | Highly NK2 Selective |
| Substance P | 9.4 | 6.8 | 6.5 | NK1 Selective |
Data derived from competitive binding assays in transfected CHO cells and guinea pig tissue preparations [1, 2].
Tissue Selection[1]
-
Guinea Pig Trachea: The "Gold Standard" for NK2 assays. The smooth muscle here is rich in NK2 receptors and responds robustly to NKA(4-10) with bronchoconstriction.[1]
-
Rabbit Pulmonary Artery: Also highly specific for NK2-mediated vasoconstriction.[1]
-
Rat Bladder: Contains a mixed population; NKA(4-10) is used here to dissect the NK2 component of voiding contractions [3].[1]
Experimental Protocols
Organ Bath Assay: Guinea Pig Trachea
This protocol validates the contractile activity of NKA(4-10).[1]
Reagents:
-
Krebs-Henseleit Buffer: (mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.[1] Aerate with 95% O₂/5% CO₂.[10]
-
Indomethacin (1 µM): To prevent prostaglandin interference.[1]
-
NKA(4-10) Stock: 10 mM in DMSO.[1]
Workflow Visualization:
Figure 2: Step-by-step workflow for assessing NKA(4-10) potency in an isolated organ bath system.
Protocol Steps
-
Preparation: Excise trachea from male guinea pig (250-400g). Cut into spiral strips or rings (2-3 cartilaginous rings wide).
-
Mounting: Suspend in 10-20 mL organ baths containing Krebs buffer at 37°C. Apply 1.0 g resting tension.
-
Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.[10]
-
Priming: Challenge with 60 mM KCl to verify tissue viability. Wash until baseline tension is restored.[11]
-
Dosing: Add NKA(4-10) cumulatively (e.g., 1 nM, 3 nM, 10 nM...) allowing the response to plateau between additions.
-
Controls: To confirm NK2 specificity, pre-incubate a separate ring with a selective NK2 antagonist (e.g., MEN 10,207 or GR 159897) for 20 minutes prior to dosing. The NKA(4-10) curve should shift significantly to the right (higher
).[1]
References
-
Regoli, D., et al. (1987).[1] "Relative potencies of neurokinins in guinea-pig trachea and human bronchus." European Journal of Pharmacology.
-
Warner, F.J., et al. (2001).[1] "Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor." Biochemical Pharmacology.
-
Hall, J.M., et al. (1992).[1] "A pharmacological study of NK1 and NK2 tachykinin receptor characteristics in the rat isolated urinary bladder." British Journal of Pharmacology.[11][12]
-
Cayman Chemical. "Neurokinin A (trifluoroacetate salt) Product Information."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Neurokinin A(4-10) TFA | Neurokinin receptor | TargetMol [targetmol.com]
- 5. Neurokinin B | C55H79N13O14S2 | CID 5311312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin A-(4-10): a potent bronchospastic agent virtually devoid of sialologic properties in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
Technical Monograph: Neurokinin A(4-10) TFA Salt
Optimization of Handling, Counter-Ion Exchange, and NK2 Receptor Agonism[1]
Executive Summary
Neurokinin A(4-10) [NKA(4-10)] is a truncated, biologically active fragment of the mammalian tachykinin Neurokinin A. It functions as a potent and selective agonist for the Tachykinin NK2 receptor .[1][2][3][4][5] In research-grade preparations, this peptide is predominantly supplied as a Trifluoroacetate (TFA) salt .[1]
While TFA is an essential ion-pairing agent for high-purity isolation via Reverse-Phase HPLC (RP-HPLC), its presence poses significant risks in downstream biological applications, including cellular cytotoxicity and acidification of unbuffered media.[1] This guide provides a rigorous technical framework for the physicochemical handling, counter-ion exchange, and pharmacological application of NKA(4-10).
Part 1: Chemical Identity & Structural Pharmacophore[6]
The efficacy of NKA(4-10) relies on the preservation of its C-terminal amide, which is critical for receptor binding affinity.
| Parameter | Technical Specification |
| Sequence | Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ (DSFVGLM-NH₂) |
| Molecular Formula | C₃₆H₅₅N₈O₁₂S (Free Base) |
| Molecular Weight | 823.95 g/mol (Free Base) |
| Salt Form | Trifluoroacetate (TFA); Stoichiometry varies (typically 1–3 TFA molecules per peptide) |
| Theoretical pI | ~3.9 (Acidic) |
| Solubility Profile | Hydrophobic. Poorly soluble in neutral water (< 0.1 mg/mL).[1] Soluble in DMSO, DMF, or dilute acetic acid. |
| Receptor Selectivity | High affinity for NK2 ; Low affinity for NK1 and NK3.[6] |
Structural Insight: The N-terminal truncation removes the Lys-His-Lys-Thr segment found in full-length Neurokinin A.[1] This truncation reduces susceptibility to aminopeptidase degradation while maintaining the hydrophobic C-terminal "message sequence" (Phe-Val-Gly-Leu-Met-NH₂) required for NK2 transmembrane domain interaction.[1]
Part 2: The TFA Salt Context – Synthesis & Purification[8][9][10]
To understand the behavior of this reagent, one must understand its origin. The TFA salt form is not a random choice but an artifact of the purification process.
The "TFA Trap" in Peptide Synthesis
During Solid-Phase Peptide Synthesis (SPPS), TFA is used to cleave the peptide from the resin.[7][8] Subsequently, during RP-HPLC purification, TFA (0.1%) is added to the mobile phase to protonate acidic residues and suppress silanol interactions on the C18 column. This results in the peptide co-eluting as a TFA salt.[9]
Implications for Research:
-
Cytotoxicity: TFA is cytotoxic at concentrations >10 µM in sensitive cell lines (e.g., neuronal cultures), often inhibiting proliferation or altering metabolic readouts.[1]
-
Receptor Kinetics: High TFA concentrations can artificially alter receptor binding kinetics by locally acidifying the microenvironment of the membrane.
Visualization: Synthesis & TFA Entrapment Workflow
Figure 1: The origin of the TFA salt form during the purification stream.[1] The ion-pairing step at the HPLC stage is the critical point where TFA becomes intrinsic to the final product.
Part 3: Critical Protocols
Protocol A: Proper Reconstitution (Solubility Management)
NKA(4-10) is hydrophobic.[1] Adding water directly to the TFA salt often results in a gelatinous precipitate that is difficult to recover.
-
Warm the Vial: Allow the peptide vial to equilibrate to room temperature (prevent condensation).
-
Organic Initiation: Dissolve the peptide in a minimal volume of DMSO (Dimethyl Sulfoxide) or DMF .
-
Target: 10–20% of the final target volume.
-
-
Dilution: Slowly add the aqueous buffer (PBS or media) to the organic solution while vortexing gently.
-
Note: If the solution turns cloudy, sonicate for 15 seconds.
-
-
Aliquot & Freeze: Store stock solutions (e.g., 1 mM) at -80°C. Avoid freeze-thaw cycles.
Protocol B: TFA Counter-Ion Exchange (TFA to Acetate/Chloride)
For in vivo studies or sensitive bioassays, exchanging TFA for a biocompatible ion (Acetate or Chloride) is mandatory.[1][10]
Method: HCl Freeze-Drying (Standard) Use this for robust peptides.[1] Note: NKA(4-10) contains Asp (D) and Met (M), which are moderately sensitive to acid hydrolysis and oxidation, respectively.[1] Work quickly and keep cold.
-
Dissolution: Dissolve the peptide TFA salt in 0.1 M HCl (acetic acid can be used for acetate exchange) at a concentration of 1 mg/mL.
-
Incubation: Let stand for 5 minutes at 4°C. The large excess of Cl⁻ (or Acetate) displaces the TFA⁻.
-
Lyophilization: Freeze the solution immediately and lyophilize (freeze-dry) to a powder.
-
Repetition: Repeat steps 1–3 two additional times to ensure >95% exchange.
-
Final Step: Re-dissolve in water and lyophilize one last time to remove residual free acid.
Part 4: Pharmacology & Signaling Pathway[5][7][12]
NKA(4-10) exhibits high selectivity for the NK2 receptor , a G-protein coupled receptor (GPCR) predominantly found in smooth muscle (bronchi, bladder, intestines).[1]
Mechanism of Action:
-
Coupling: The receptor undergoes a conformational change, activating the Gαq/11 protein subunit.
-
Cascade: Gαq activates Phospholipase C-β (PLCβ).[1]
-
Second Messengers: PLCβ hydrolyzes PIP₂ into IP₃ (Inositol trisphosphate) and DAG (Diacylglycerol).[1]
-
Effect: IP₃ triggers Ca²⁺ release from the endoplasmic reticulum, causing smooth muscle contraction.
Visualization: NK2 Receptor Signaling Cascade
Figure 2: The Gq-coupled signaling pathway activated by NKA(4-10) binding to the NK2 receptor.[1]
References
-
Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews, 46(4), 551-599.[1]
-
Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[1] [1]
-
Warner, F. J., et al. (2002). "Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor."[1][12] Biochemical Pharmacology, 63(12), 2181-2186.[1][12]
-
Cayman Chemical. "Neurokinin A (trifluoroacetate salt) Product Information."
-
TargetMol. "Neurokinin A(4-10) TFA Technical Data."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurokinin A(4-10) TFA | Neurokinin receptor | TargetMol [targetmol.com]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [bAla8]-Neurokinin A(4-10) | TargetMol [targetmol.com]
- 12. glpbio.cn [glpbio.cn]
Application Note: Optimization of Neurokinin A(4-10) TFA Solubilization for Biological Assays
Topic: Recommended solvent for Neurokinin A(4-10) TFA Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary
Neurokinin A(4-10) (NKA(4-10)) is a truncated, biologically active fragment of the tachykinin peptide Neurokinin A. It functions as a selective agonist for the NK2 receptor .[1][2][3] While often supplied as a Trifluoroacetate (TFA) salt to improve stability and initial purification, this form presents specific solubility challenges due to the peptide’s hydrophobic C-terminal sequence.
The Critical Recommendation: Contrary to general assumptions about short peptides, Neurokinin A(4-10) TFA is poorly soluble in neutral water . Attempting to reconstitute directly in aqueous buffers (PBS, Saline) often leads to aggregation, precipitation, and inconsistent biological data.
Recommended Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) . Recommended Working Solution: Dilution of DMSO stock into aqueous buffer (e.g., PBS) or specialized co-solvent systems for in vivo administration.
Physicochemical Profile & Solubility Logic
To understand the solubility behavior, we must analyze the amino acid sequence.
-
Sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ (DSFVGLM-NH₂)[1][2][4]
-
Molecular Weight: ~880.93 Da (as TFA salt)[4]
-
Isoelectric Point (pI): ~5.5
The Hydrophobicity Trap
Although the N-terminal Aspartic Acid (Asp) is hydrophilic and charged, the C-terminal block (Phe-Val-Gly-Leu-Met ) is highly hydrophobic.[4]
-
TFA Salt Influence: The trifluoroacetate counterion protonates the amine groups, theoretically aiding solubility. However, in water (pH ~5-6), the hydrophobic interactions of the C-terminus dominate, leading to β-sheet aggregation and precipitation at concentrations useful for stock solutions (>1 mg/mL).[4]
Quantitative Solubility Data
| Solvent System | Solubility Limit | Status | Application |
| Pure Water (pH 6-7) | < 0.1 mg/mL | Insoluble | NOT RECOMMENDED |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble | NOT RECOMMENDED for Stock |
| Anhydrous DMSO | ≥ 25 mg/mL | Soluble | Ideal Stock Solvent |
| 5% NH₄OH in Water | ~1 mg/mL | Moderate | Risky (Alkaline hydrolysis) |
| Acetonitrile | 0.1 - 1 mg/mL | Low | HPLC only |
Protocol: Reconstitution and Handling
Phase 1: Preparation of Stock Solution (Master Mix)
Objective: Create a stable, high-concentration stock (10 mM or 10 mg/mL) free of aggregates.
-
Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature for 20 minutes before opening. This prevents atmospheric moisture condensation, which causes hydrolysis.
-
Solvent Addition: Add Anhydrous DMSO to the vial to achieve a concentration of 10-25 mg/mL .
-
Calculation Example: For 1 mg of peptide (MW ~880.93), add 113.5 µL of DMSO to achieve a 10 mM stock.
-
-
Dissolution: Vortex gently for 30 seconds. The solution should be crystal clear. If particles remain, sonicate in a water bath for 5 minutes.
-
Aliquot: Immediately divide into single-use aliquots (e.g., 10-50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -80°C . Stable for 6 months.
Phase 2: Preparation of Working Solution (In Vitro Assays)
Objective: Dilute stock for cell culture without precipitating the peptide or causing DMSO toxicity.
-
Thaw: Thaw one aliquot of DMSO stock on ice.
-
Dilution: Rapidly dilute the DMSO stock into the culture medium or assay buffer (e.g., Krebs-Henseleit buffer) while vortexing.
-
Target: Final DMSO concentration should be ≤ 0.1% to avoid solvent interference with the NK2 receptor or cell viability.
-
-
Filtration (Optional): If sterility is required, filter the diluted working solution through a 0.22 µm PVDF membrane. Do not filter the DMSO stock directly as it may dissolve the filter material or result in high peptide loss.
Phase 3: Formulation for In Vivo Administration
Objective: High concentration injection without DMSO toxicity or precipitation in the bloodstream.
Recommended "Solubility Cocktail" (MedChemExpress Protocol): Use this stepwise addition order to maintain stability:
-
10% DMSO (containing the peptide stock)
-
40% PEG300 (Polyethylene Glycol 300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)[5]
Procedure: Add the DMSO stock to PEG300 and mix.[5] Then add Tween-80 and mix. Finally, add Saline. This creates a clear micellar solution suitable for IP or IV injection.
Critical Consideration: The TFA Counterion
What is it? Synthetic peptides are cleaved from resins using Trifluoroacetic Acid (TFA). The final product is a salt: Peptide-NH₃⁺[4] · CF₃COO⁻.
Impact on Assays:
-
Acidity: A 1 mM solution of TFA salt in unbuffered water can drop pH to ~3.0. Always use a buffered system (HEPES, PBS) for the final assay to neutralize this acidity.
-
Cytotoxicity: High concentrations of TFA can be toxic to sensitive cell lines.
-
Mitigation: If your assay requires high peptide concentrations (>100 µM), consider performing a salt exchange (e.g., using an HCl exchange column) or ensure your buffer capacity is sufficient to neutralize the free acid.
-
Visualizations
Figure 1: Solubility Decision Tree
This logic flow ensures researchers choose the correct solvent based on their specific application.
Caption: Decision matrix for solubilizing Neurokinin A(4-10) TFA based on experimental end-use.
Figure 2: NK2 Receptor Signaling Context
Understanding the pathway validates why proper solubilization is critical for receptor binding efficacy.
Caption: The Gq-coupled signaling cascade activated by NKA(4-10) in smooth muscle cells.[4]
References
-
TargetMol. Neurokinin A(4-10) TFA Datasheet & Solubility. Retrieved from [4]
-
MedChemExpress. Neurokinin A(4-10) TFA: Product Information and In Vivo Formulation Guide. Retrieved from [4]
-
Warner, F. J., Miller, R. C., & Burcher, E. (2002). Structure-activity relationship of neurokinin A(4–10) at the human tachykinin NK(2) receptor. Biochemical Pharmacology. Retrieved from
-
BioCat GmbH. Peptide Synthesis FAQ: Handling TFA Salts in Cell Culture. Retrieved from
-
Cayman Chemical. Peptide Solubility Guidelines and TFA Salt Management. Retrieved from [4]
Sources
- 1. Neurokinin A(4-10) TFA | Neurokinin receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [bAla8]-Neurokinin A(4-10) | CAS:122063-01-8 | NK2 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Accurate Molar Concentration Determination for Neurokinin A (4-10) TFA Solutions
Introduction: The Challenge of Quantifying Non-Aromatic Peptides
Neurokinin A (4-10), a heptapeptide fragment of the potent tachykinin neuropeptide Neurokinin A, is a selective agonist for the tachykinin NK2 receptor.[1][2] Its sequence, Asp-Ser-Phe-Val-Gly-Leu-Met-NH2, presents a common yet significant challenge for researchers: the absence of tryptophan (Trp) or tyrosine (Tyr) residues.[2] These aromatic amino acids are the primary chromophores used for routine peptide and protein quantification via UV-Vis spectrophotometry at an absorbance of 280 nm (A280).[1][3] Consequently, the widely-used A280 method is not applicable for Neurokinin A (4-10), necessitating a more rigorous and nuanced approach to accurately determine the molar concentration of its solutions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise calculation of molar concentration for Neurokinin A (4-10) solutions when supplied as a trifluoroacetate (TFA) salt. We will delve into the critical concept of net peptide content, provide a detailed protocol for preparing stock solutions, and discuss advanced methods for concentration verification, ensuring the accuracy and reproducibility of your experiments.
Understanding the Lyophilized Product: More Than Just Peptide
Synthetic peptides are typically delivered as a lyophilized powder, which is not 100% pure peptide. The gross weight of the powder includes the target peptide as well as several non-peptide components:
-
Trifluoroacetate (TFA) Counter-ions: TFA is ubiquitously used during the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in reverse-phase HPLC purification.[4][5] It forms salts with positively charged groups on the peptide, such as the N-terminal amine and the side chains of basic residues (Lys, Arg, His).[6][7] These counter-ions contribute significantly to the total weight of the lyophilized product.
-
Water: Lyophilized peptides are hygroscopic and can contain residual water.
-
Other Salts and Impurities: Trace amounts of other salts or truncated peptide sequences may be present from the synthesis and purification process.
Therefore, calculating molar concentration based on the gross weight of the lyophilized powder will lead to a significant overestimation of the actual peptide concentration. The key to accuracy lies in determining the Net Peptide Content (NPC) .
Part 1: Foundational Protocol - Preparing a Stock Solution Based on Net Peptide Content
The most practical and immediate method for preparing a stock solution of known molarity is to use the Net Peptide Content value provided by the manufacturer on the Certificate of Analysis (CofA) or analytical data sheet.
Key Physicochemical Data for Neurokinin A (4-10) TFA
| Parameter | Value | Source |
| Amino Acid Sequence | Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ | [2] |
| Molecular Weight (Free Peptide) | 766.91 g/mol | [7][8] |
| Molecular Weight (TFA Salt Form) | ~880.93 g/mol (assuming one TFA molecule) | [1][9] |
| Molecular Weight of TFA | 114.02 g/mol | [8] |
| Basic Residues (Lys, Arg, His) | 0 | - |
| Potential TFA Binding Sites | 1 (N-terminal α-amine) | [5][6] |
Note: The exact molecular weight of the TFA salt form can vary depending on the number of associated TFA molecules. For Neurokinin A (4-10), which lacks basic residues, one TFA molecule is expected to associate with the N-terminal amine.[5][6]
Protocol 1.1: Preparation of a 1 mM Stock Solution
This protocol details the steps to prepare a stock solution with an accurate molar concentration of the active peptide.
Materials:
-
Lyophilized Neurokinin A (4-10) TFA vial
-
Certificate of Analysis (CofA) with Net Peptide Content (%)
-
Appropriate solvent (e.g., sterile, nuclease-free water, or DMSO)[10]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Information Gathering: Locate the following values from your CofA:
-
Gross Weight of the lyophilized powder (e.g., 1.0 mg)
-
Net Peptide Content (NPC) (e.g., 85%)
-
-
Calculate the Net Peptide Weight: Determine the actual mass of the pure peptide in your vial.
-
Formula: Net Peptide Weight = Gross Weight × (Net Peptide Content / 100)
-
Example: 1.0 mg × (85 / 100) = 0.85 mg
-
-
Calculate the Required Solvent Volume: Use the net peptide weight and the molecular weight of the free peptide to calculate the volume of solvent needed for your target molar concentration.
-
Formula: Volume (L) = [Net Peptide Weight (g)] / [MW_free peptide ( g/mol ) × Target Concentration (mol/L)]
-
Example (for 1 mM stock):
-
Convert net peptide weight to grams: 0.85 mg = 0.00085 g
-
Convert target concentration to mol/L: 1 mM = 0.001 mol/L
-
Volume (L) = [0.00085 g] / [766.91 g/mol × 0.001 mol/L] = 0.001108 L
-
Volume (µL) = 0.001108 L × 1,000,000 µL/L = 1108 µL
-
-
-
Dissolution:
-
Carefully add the calculated volume (1108 µL in the example) of your chosen solvent to the vial.
-
Gently vortex or swirl to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.[11] If solubility is an issue, brief sonication may be helpful.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
-
Diagram 1: Workflow for Stock Solution Preparation
Caption: A streamlined workflow for preparing accurate peptide stock solutions.
Part 2: Verifying Concentration - Advanced Protocols
For applications requiring the highest degree of accuracy or for situations where a CofA is unavailable, direct measurement of the peptide concentration is necessary. As Neurokinin A (4-10) lacks Trp and Tyr residues, alternative methods to A280 must be employed.
Method 1: UV Absorbance at Low Wavelengths (205-215 nm)
Principle: The peptide bond itself absorbs strongly in the far-UV range (190-220 nm).[12][13] This property can be used to quantify any peptide, regardless of its amino acid composition.
Causality and Considerations:
-
Pros: This method is rapid, requires no reagents, and is more sensitive than the A280 method.[13]
-
Cons: Absorbance at these low wavelengths is highly susceptible to interference from many common buffer components (e.g., Tris, acetate, imidazole) and solvents like DMSO.[12] Therefore, careful selection of the buffer and a precise blank measurement are critical for accuracy. The molar absorptivity at 205 nm (ε₂₀₅) can be estimated, but for highest accuracy, it should be determined empirically. A method for predicting ε₂₀₅ based on the amino acid sequence has been proposed and validated.[1][14]
Protocol 2.1: Concentration Determination by A205
-
Buffer Selection: Use a buffer with minimal absorbance at 205 nm. A simple, low-concentration phosphate buffer or 0.1 N HCl are suitable options. Avoid buffers containing components with high UV absorbance at this wavelength.
-
Sample Preparation: Dilute a small aliquot of your stock solution in the chosen buffer to a concentration that will yield an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU). A starting dilution of 1:50 or 1:100 is recommended.
-
Measurement:
-
Use a quartz cuvette.
-
Zero the spectrophotometer with the exact same buffer used to dilute your peptide.
-
Measure the absorbance of your diluted peptide solution at 205 nm.
-
-
Calculation:
-
Use the Beer-Lambert law: A = εcl
-
Where:
-
A is the measured absorbance at 205 nm.
-
ε is the molar absorptivity at 205 nm (in M⁻¹cm⁻¹). A commonly used rough estimate for peptides is based on the number of peptide bonds. A more accurate sequence-specific prediction method is available.[1][14]
-
c is the molar concentration (mol/L).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Formula: Concentration (M) = Absorbance / (ε₂₀₅ × Path Length)
-
Remember to multiply the result by the dilution factor to get the concentration of your original stock solution.
-
Method 2: Amino Acid Analysis (AAA)
Principle: Amino Acid Analysis is considered the "gold standard" for accurate protein and peptide quantification.[11][15] The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified, typically by HPLC or LC-MS.[15][16] The molar amount of the peptide is then calculated from the known quantities of the stable amino acids in the sequence.
Causality and Considerations:
-
Pros: Provides the most accurate and absolute quantification of peptide concentration.[11] It is independent of counter-ions and water content.
-
Cons: It is a destructive method, requires specialized equipment, and is significantly more time-consuming and expensive than spectrophotometric methods.[17] Certain amino acids (like Serine in this peptide) can be partially degraded during acid hydrolysis, which must be accounted for in the analysis.
Diagram 2: Decision Tree for Quantification Method
Caption: A decision-making guide for selecting the appropriate quantification method.
Conclusion: Ensuring Experimental Integrity
The accurate determination of molar concentration is a cornerstone of reproducible and reliable research. For peptides like Neurokinin A (4-10) TFA that lack aromatic residues, researchers must look beyond standard A280 protocols. By understanding the composition of the lyophilized product and leveraging the Net Peptide Content provided by the manufacturer, researchers can confidently prepare stock solutions for most applications. For studies demanding the highest level of precision, advanced methods such as A205 measurement or Amino Acid Analysis provide robust, albeit more complex, alternatives. Adherence to these detailed protocols will empower researchers to minimize concentration-related variability and enhance the overall integrity of their scientific findings.
References
-
LifeTein. (n.d.). How to remove peptide TFA salt? Retrieved from [Link]
-
LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? Retrieved from [Link]
-
Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science, 22(6), 851–858. [Link]
-
AmbioPharm. (n.d.). How is Theoretical Net Peptide Content Calculated? Retrieved from [Link]
-
Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. PMC. Retrieved from [Link]
-
Gau, B., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 16(8), 1156. [Link]
-
Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(23), 5731–5739. [Link]
-
Gau, B., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. Retrieved from [Link]
-
Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. ResearchGate. Retrieved from [Link]
-
Elementar. (2024, August 13). GMP in use: Even the smallest sample quantities are sufficent. Retrieved from [Link]
-
Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. ResearchGate. Retrieved from [Link]
-
LifeTein. (n.d.). How to calculate peptides concentrations? Retrieved from [Link]
-
Clore, G. M. (2013, March 23). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Retrieved from [Link]
-
GenScript. (2015, November 5). Examining the components of your peptide sample with AccuPep QC. Retrieved from [Link]
-
Wang, Y., et al. (2015). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry, 87(21), 11022–11028. [Link]
-
ResearchGate. (2015, August 19). How can I accurately measure the concentration of protein that do not have tyrosine or tryptophan residues? Retrieved from [Link]
-
Peak Proteins. (n.d.). PROTEIN CONCENTRATION BY AMINO ACID ANALYSIS (AAA). Retrieved from [Link]
-
Bio-Techne. (n.d.). Peptide Concentration Determination Methods. Retrieved from [Link]
-
Warner, F. J., et al. (2002). Structure-activity relationships of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. Biochemical Pharmacology, 63(12), 2181-6. [Link]
Sources
- 1. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Peptide Concentration Determination Methods [en.biotech-pack.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. How is Theoretical Net Peptide Content Calculated? | AmbioPharm [ambiopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Neurokinin A (4-10) - LKT Labs [lktlabs.com]
- 11. peakproteins.com [peakproteins.com]
- 12. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. gmclore.org [gmclore.org]
- 15. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Amino Acid Analysis (AAA) Service - Creative Proteomics [creative-proteomics.com]
High-Precision Dose-Response Generation for Neurokinin A(4-10) TFA
Application Note & Protocol
Abstract
This guide details the protocol for generating robust dose-response curves for Neurokinin A(4-10) TFA, a truncated tachykinin agonist with preference for the NK2 receptor (TACR2). Unlike full-length Neurokinin A (NKA), this fragment exhibits distinct physicochemical properties due to its hydrophobicity and trifluoroacetate (TFA) salt form. This protocol focuses on a high-throughput Calcium Flux assay, addressing critical solubility challenges, serial dilution linearity, and curve-fitting parameters required to accurately determine EC50 values in the nanomolar range.
Compound Profile & Handling Strategies
Chemical Identity[1]
-
Target: Tachykinin Receptor 2 (NK2/TACR2) - Gq-coupled GPCR.
-
Mechanism: Agonist-induced activation of PLC
signaling cascade, leading to intracellular Calcium ( ) mobilization.
Solubility & Stability (Crucial)
The TFA salt form renders the peptide acidic and potentially unstable in neutral aqueous solutions over long periods. The hydrophobic residues (Phe, Val, Leu, Met) significantly reduce water solubility compared to full-length NKA.
| Solvent | Solubility Limit | Handling Recommendation |
| Water / PBS | < 0.1 mg/mL (Insoluble) | DO NOT attempt to dissolve directly in aqueous buffers. |
| DMSO | ~25–100 mg/mL | Preferred. Dissolve here first to create a high-concentration stock (e.g., 10 mM). |
| Ethanol | Variable | Not recommended due to evaporation risks in plate assays. |
Storage Protocol:
-
Lyophilized Powder: Store at -20°C (stable for 1 year) or -80°C (stable for 2+ years). Desiccate before opening to prevent hygroscopic degradation.
-
Stock Solution (10 mM in DMSO): Aliquot into single-use vials (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles, which can degrade the methionine residue (oxidation risk).
Experimental Design: The NK2 Signaling Pathway
To generate a valid dose-response curve, we utilize the Gq-coupled nature of the NK2 receptor. Upon binding NKA(4-10), the receptor triggers a signal transduction cascade resulting in a transient spike in cytosolic calcium, quantifiable via fluorescent dyes (e.g., Fluo-4 AM).
Pathway Visualization
Caption: Signal transduction pathway for NK2 receptor activation by NKA(4-10), leading to calcium mobilization.
Detailed Protocol: Calcium Flux Assay
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human NK2 (TACR2).
-
Note: Transient transfection is less reliable for curve generation due to variability in receptor density.
-
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Add 2.5 mM Probenecid to prevent dye leakage).
-
Calcium Dye: Fluo-4 AM, Calcium 6, or equivalent.
-
Detection: FLIPR (Fluorometric Imaging Plate Reader) or standard kinetic plate reader (excitation 488 nm, emission 525 nm).
Preparation of Agonist Plate (Serial Dilution)
The goal is to bracket the expected EC50 (~5–25 nM) with a wide range to capture both the lower asymptote (baseline) and upper asymptote (Emax).
Dose Range Strategy:
-
Top Concentration: 10 µM (10,000 nM)
-
Dilution Factor: 1:3 (Semi-log) or 1:4.
-
Points: 8 to 10 points.
Step-by-Step Dilution:
-
Master Stock: Thaw 10 mM NKA(4-10) TFA stock (in DMSO).
-
Intermediate Stock (Buffer A): Dilute 10 mM stock 1:100 into Assay Buffer to yield 100 µM (DMSO is now 1%).
-
Critical: Vortex immediately to prevent precipitation.
-
-
Serial Dilution (Plate A):
-
Place 100 µM solution in Column 1.
-
Perform 1:3 serial dilutions across the plate (transfer 30 µL into 60 µL buffer).
-
Final Assay Concentration: The assay usually involves a 1:5 or 1:10 addition to cells. If adding 10 µL agonist to 90 µL cells (1:10 dilution), your "Plate A" concentrations must be 10x the final target.
-
| Well | 10x Conc. (µM) | Final Conc. (nM) | Role |
| A1 | 100 | 10,000 | Max Response |
| A2 | 33.3 | 3,333 | |
| A3 | 11.1 | 1,111 | |
| A4 | 3.7 | 370 | |
| A5 | 1.23 | 123 | Upper Slope |
| A6 | 0.41 | 41 | ~EC50 Range |
| A7 | 0.13 | 13 | ~EC50 Range |
| A8 | 0.04 | 4 | Lower Slope |
| A9 | 0.013 | 1.3 | |
| A10 | 0.004 | 0.4 | Baseline |
Assay Execution Workflow
Caption: Step-by-step workflow for the Calcium Flux assay using a kinetic plate reader.
-
Cell Plating: Seed 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight.
-
Dye Loading: Remove media. Add 100 µL Dye Loading Solution (Fluo-4 AM + Probenecid in HBSS). Incubate 45 mins at 37°C.
-
Equilibration: Incubate 15 mins at Room Temperature (RT) to minimize thermal gradients during reading.
-
Baseline: Place plate in reader. Measure baseline fluorescence (
) for 10 seconds. -
Injection: Automatically inject agonist from "Plate A".
-
Read: Monitor fluorescence (
) every 1 second for 90–120 seconds.
Data Analysis & Curve Fitting
Metric Calculation
Calculate the response for each well using the Max-Min or
Curve Fitting
Plot log[Agonist Concentration] (x-axis) vs. Response (y-axis). Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model:
-
Bottom: Baseline response (Vehicle control).
-
Top: Maximal response (
). -
LogEC50: Log concentration producing 50% maximal response.
-
HillSlope: Describes steepness (typically ~1.0 for standard GPCR agonists).
Acceptance Criteria (QC)
-
Z-Factor: > 0.5 for the assay plate (using Max and Min controls).
-
Hill Slope: Should be between 0.8 and 1.2. A slope > 2.0 suggests positive cooperativity or precipitation artifacts; < 0.8 suggests negative cooperativity or mixed receptor activity.
-
Replicates: Run duplicates or triplicates. CV% between replicates should be < 15%.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | NKA(4-10) is hydrophobic; aqueous shock. | Ensure initial dissolution in 100% DMSO. Keep DMSO concentration constant across the dilution series if possible, or ensure it is <0.5% in the final well. |
| Low Signal | Poor dye loading or receptor expression. | Use Probenecid to retain dye. Verify receptor expression via Western Blot or use a positive control (Full length NKA). |
| Shifted EC50 | Peptide degradation (Met oxidation). | Use fresh stock. Avoid freeze-thaw. Ensure buffer pH is 7.4 (TFA salt can acidify unbuffered solutions). |
| Non-Sigmoidal Curve | Adsorption to plastic. | Use Low-Binding plates and pipette tips. Add 0.1% BSA to the assay buffer to block non-specific binding. |
References
-
Warner, F. J., et al. (2002).[5] "Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor." Biochemical Pharmacology.
-
Rupniak, N. M., et al. (2018).[6] "Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors." PLOS ONE.
-
Henderson, A. K., et al. (1991).[7] "Neurokinin A receptors are coupled to calcium mobilization in transfected fibroblasts."[7] European Journal of Pharmacology.
-
Molecular Devices. (n.d.). "FLIPR Calcium Assay Kits Application Note." Molecular Devices Application Notes.
-
MedChemExpress. (2023). "Neurokinin A (4-10) TFA Product Information." MCE Product Database.
Disclaimer: This protocol is for research use only. Always consult the specific Safety Data Sheet (SDS) for Neurokinin A(4-10) TFA before handling.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurokinin A(4-10) TFA(97559-35-8 free base) [sigmaaldrich.com]
- 3. Conformation-activity relationship of tachykinin neurokinin A (4-10) and of some [Xaa8] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neurokinin A receptors are coupled to calcium mobilization in transfected fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and stability of Neurokinin A(4-10) TFA stock solutions
Application Note: Storage, Stability, and Reconstitution of Neurokinin A(4-10) TFA
Abstract & Scope
This technical guide details the handling, reconstitution, and storage of Neurokinin A(4-10) (Sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ ), supplied as a Trifluoroacetate (TFA) salt. As a truncated agonist of the Tachykinin NK2 receptor, this peptide presents specific stability challenges—notably Methionine oxidation and Aspartimide formation . This protocol provides a self-validating workflow to maximize peptide integrity for in vitro and in vivo applications.
Physicochemical Profile & Critical Stability Factors
To ensure experimental reproducibility, researchers must understand the chemical vulnerabilities of this specific sequence.
| Property | Data | Critical Implication |
| Sequence | Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ | Met (Pos 7): High oxidation risk.Asp-Ser (Pos 1-2): Prone to cyclization (Aspartimide).[1] |
| Molecular Weight | 766.91 g/mol (Free Base) | Mass Spec validation target. |
| Salt Form | Trifluoroacetate (TFA) | Reconstituted aqueous solutions will be acidic (pH ~2-3). |
| Solubility | Moderate (Hydrophobic residues: Phe, Val, Leu, Met) | May require organic co-solvent (DMSO) for high conc. (>5 mM). |
| Isoelectric Point (pI) | ~3.8 (Theoretical) | Net negative charge at physiological pH (7.4). |
Degradation Mechanisms (The "Why")
The following diagram illustrates the two primary degradation pathways that this protocol is designed to prevent.
Caption: Figure 1. Degradation pathways for NKA(4-10). Methionine oxidation occurs via air exposure; Aspartimide formation is catalyzed by basic pH (e.g., storage in PBS).
Protocol: Preparation of Stock Solutions
Safety Note: TFA is cytotoxic. While the stock solution is acidic, the working solution must be diluted sufficiently to minimize cellular toxicity.
Materials Required[2][3][4][5][6]
-
Solvent A (Preferred for Stability): 0.1% (v/v) Acetic Acid in sterile water (degassed).
-
Why? Maintains acidic pH to prevent Aspartimide formation; Degassing prevents Met oxidation.
-
-
Solvent B (High Concentration): Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why? Solubilizes hydrophobic residues; bacteriostatic.
-
-
Vials: Amber glass or polypropylene LoBind tubes (to minimize adsorption).
Reconstitution Workflow
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening.
-
Reason: Opening a cold vial causes condensation, introducing moisture that accelerates hydrolysis.
-
-
Solvent Addition:
-
For Short-Term Use (< 1 week): Dissolve in Solvent A (0.1% Acetic Acid) to a concentration of 1–2 mg/mL.
-
For Long-Term Storage (> 1 month): Dissolve in Solvent B (DMSO) to a concentration of 5–10 mM.
-
Calculation: For 1 mg of peptide (MW 766.9), add ~130 µL DMSO to achieve ~10 mM.
-
-
-
Dissolution: Vortex gently. If the solution is cloudy, sonicate for 10–15 seconds.
-
Inert Gas Overlay (Critical): Before closing the vial, gently blow a stream of Argon or Nitrogen into the headspace for 5–10 seconds.
-
Reason: Displaces oxygen to protect the Methionine residue.
-
-
Aliquoting: Divide the stock into single-use aliquots (e.g., 20–50 µL).
-
Reason: NKA(4-10) is sensitive to freeze-thaw cycles.
-
Storage & Stability Guidelines
| Storage State | Temperature | Stability Estimate | Conditions |
| Lyophilized Powder | -20°C or -80°C | 12–24 Months | Desiccated, protected from light. |
| Aqueous Stock (Acidic) | -80°C | 3–6 Months | 0.1% Acetic Acid. Avoid freeze-thaw.[4] |
| DMSO Stock | -20°C or -80°C | 6–12 Months | Desiccated. DMSO is hygroscopic; seal tightly. |
| Working Solution (PBS) | 4°C | < 24 Hours | Do not store. Dilute immediately before use. |
Important: Never store the peptide in Phosphate Buffered Saline (PBS) or other neutral/basic buffers for long periods. The Asp-Ser sequence will cyclize to aspartimide at pH > 7.0.
Quality Control: Self-Validating the Stock
Before starting a critical assay (e.g., NK2 receptor binding or smooth muscle contraction), validate the integrity of your stock solution.
Visual Inspection
-
Pass: Solution is completely clear and colorless.
-
Fail: Visible particulates, cloudiness, or gel formation (indicates aggregation).
Analytical Validation (HPLC-MS)
If experimental results are inconsistent, run a check using the following parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Detection: UV 214 nm.
-
Diagnostic Shifts:
-
Oxidation (Met-O): Peak elutes earlier than the native peptide (more hydrophilic).
-
Mass Spec: Look for M+16 Da (Oxidation) or M-18 Da (Aspartimide).
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Biological Activity | Methionine Oxidation | Check MS for +16 Da shift. Use fresh stock prepared with degassed solvents and Argon overlay. |
| Inconsistent Potency | Adsorption to Plastic | Use "LoBind" protein tubes or siliconized glass vials. |
| Precipitation in PBS | Isoelectric Aggregation | The peptide is hydrophobic. Dilute the acidic/DMSO stock slowly into stirred buffer. Keep DMSO < 0.1% in final assay. |
| Cytotoxicity in Control | Residual TFA | The stock is a TFA salt.[5][4] Ensure final dilution is >1:1000, or perform a TFA-to-Acetate exchange using a desalting column if high concentrations are needed. |
References
-
Biotage. (2023). How to handle peptides that contain methionine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor.[6][7] PubMed. Retrieved from [Link]
-
LifeTein. (2024). How to remove TFA from synthetic peptides using HCl? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Neurokinin A(4-10) TFA in experiments
Executive Summary
Neurokinin A(4-10) (Sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 ) is a truncated tachykinin fragment and a selective agonist for the NK2 receptor .[1][2] In its trifluoroacetate (TFA) salt form, it presents unique stability challenges. Unlike the full-length Neurokinin A, this fragment lacks the N-terminal residues that offer some steric protection, making it highly susceptible to specific peptidases. Furthermore, the C-terminal Methionine (Met) residue is prone to rapid oxidation, and the peptide’s cationic nature leads to significant adsorption losses on standard laboratory plastics.
This guide provides a self-validating system to prevent degradation, ensuring that the loss of signal in your assays is due to biology, not chemistry.
Part 1: Storage & Reconstitution (Pre-Experiment)
Q: I just received the lyophilized powder. Why is the vial apparently empty, and how do I store it? A: The "empty vial" syndrome is common with high-potency peptides. NKA(4-10) TFA is often supplied in microgram quantities that form a thin, invisible film on the glass wall.
-
The Mechanism: The peptide is hygroscopic due to the TFA counterion. If exposed to ambient moisture, it will deliquesce (turn into a gel/liquid) and degrade via hydrolysis.
-
Protocol:
-
Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Long-term Storage: Store at -20°C or -80°C with a desiccant.
-
Visualization: Hold the vial against a dark background to see the refractive film or pellet.
-
Q: How do I reconstitute the peptide without inducing oxidation or precipitation? A: The C-terminal Methionine is the weak link here; it oxidizes to methionine sulfoxide, rendering the peptide inactive at the NK2 receptor. The TFA salt creates an acidic environment (pH ~2-3) upon dissolution, which aids solubility but is toxic to cells.
Reconstitution Protocol:
| Step | Action | Scientific Rationale |
|---|---|---|
| 1. Degas Solvents | Purge water/buffer with Nitrogen or Argon for 5 mins. | Removes dissolved oxygen to prevent Met oxidation. |
| 2.[3] Initial Solvent | Dissolve in 0.1% Acetic Acid or sterile water. | Keeps pH acidic (<4.0) to prevent aggregation and deamidation during storage. |
| 3. Aliquoting | Aliquot into low-bind polypropylene tubes. | Prevents surface adsorption (see Part 3). |
| 4. Storage | Flash freeze in liquid nitrogen; store at -80°C. | Minimizes ice crystal formation that can damage peptide structure. |
| 5. Assay Use | Dilute into neutral buffer (HEPES/PBS) immediately before use. | Neutralizes the TFA acidity. Note: Check pH if concentration >1mM. |
Part 2: Preventing Enzymatic Degradation (In-Experiment)
Q: My dose-response curves in tissue homogenates are shifting to the right. Is the peptide degrading? A: Yes. In biological matrices (plasma, tissue homogenates), NKA(4-10) is rapidly cleaved by metalloproteases. The primary culprit is Neutral Endopeptidase (NEP/Neprilysin, EC 3.4.24.11) , which cleaves the hydrophobic bonds (Gly-Leu or Leu-Met). Angiotensin-Converting Enzyme (ACE) plays a secondary role.
The "Enzyme Trap" Protocol: You must create a "protease-inhibited environment" before adding the peptide.
Inhibitor Cocktail Formulation:
| Target Enzyme | Inhibitor | Stock Conc. | Final Assay Conc. | Solvent |
|---|---|---|---|---|
| Neutral Endopeptidase (NEP) | Phosphoramidon | 10 mM | 10 µM | Water |
| ACE | Captopril | 10 mM | 10 µM | Water |
| General Serine Proteases | PMSF | 100 mM | 1 mM | Isopropanol |
-
Critical Step: Incubate the tissue/cells with the inhibitors for 15-20 minutes at 37°C prior to introducing NKA(4-10). This ensures the enzymes are blocked before the agonist arrives.
Part 3: Surface Adsorption (The Silent Killer)
Q: I see "ghost peaks" on HPLC or low recovery at low concentrations (<10 nM). Why? A: NKA(4-10) is a hydrophobic, cationic peptide. At nanomolar concentrations, up to 60-80% of the peptide can be lost by adsorbing to the walls of standard polypropylene tubes or glass vials within minutes.
Troubleshooting Matrix:
| Material | Risk Level | Solution |
|---|---|---|
| Standard Glass | CRITICAL | Negatively charged silanols bind cationic NKA. Use Silanized Glass only. |
| Standard Plastic | HIGH | Hydrophobic interaction. Use "Protein LoBind" tubes. |
| HPLC Vials | HIGH | Use Polypropylene inserts , not glass. Add 0.05% Tween-20 if compatible. |
Visualizing the Workflow
Diagram 1: The Stability Decision Tree
This workflow illustrates the critical decision points for handling NKA(4-10) TFA to maintain structural integrity.
Caption: Step-by-step handling workflow to prevent hydrolysis, oxidation, and aggregation of NKA(4-10).
Diagram 2: Enzymatic Degradation Pathways
This diagram details the specific cleavage sites and the necessary inhibition strategy.
Caption: Enzymatic cleavage mechanisms of NKA(4-10) and the specific inhibitors required to block them.
References
-
Warner, F. J., et al. (2002). "Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor." Biochemical Pharmacology. [Link]
-
Goel, R., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. [Link]
-
Lilly, C. M., et al. (1991). "Degradative enzymes modulate airway responses to intravenous neurokinins A and B." Journal of Applied Physiology. [Link]
-
GenScript. "Peptide Handling and Storage Guidelines." Technical Resources. [Link]
Sources
Technical Support Center: Troubleshooting Neurokinin A(4-10) TFA
The Technical Support Center guide for Neurokinin A(4-10) TFA is presented below. It is structured as a dynamic, problem-solving resource for researchers.
Product: Neurokinin A(4-10) Trifluoroacetate Salt Sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ Primary Application: Selective NK2 Receptor Agonist Support Level: Senior Application Scientist
Introduction: The Consistency Challenge
Inconsistent data with Neurokinin A(4-10) (NKA[4-10]) is rarely due to the peptide's failure but rather environmental variables that alter its physicochemical state or pharmacological profile. As a truncated tachykinin, NKA(4-10) lacks the N-terminal residues of full-length Neurokinin A, conferring high selectivity for the NK2 receptor over NK1. However, this truncation also alters its solubility and susceptibility to enzymatic degradation.
This guide isolates the three most common sources of experimental variability: TFA Counter-ion Effects , Oxidative Instability , and Enzymatic Degradation .
Module 1: Reconstitution & Solubility (The TFA Variable)
The Issue: Users often report cytotoxicity in cell-based assays or pH shifts in unbuffered systems. The Cause: Synthetic peptides are delivered as Trifluoroacetate (TFA) salts.[1][2][3] NKA(4-10) TFA can contain significant residual acid. In weak buffers (e.g., HBSS, unbuffered saline), this lowers the pH, causing artifacts that mimic or mask receptor activity.
Protocol: Precision Reconstitution
| Step | Action | Scientific Rationale |
| 1 | Calculate Net Peptide Content | Lyophilized weight includes peptide, counter-ions (TFA), and water. Relying on gross weight leads to concentration errors of 10–30%. Always use the Net Peptide Content (NPC) from the CoA. |
| 2 | Solvent Selection | Dissolve in 5-10% DMSO (dimethyl sulfoxide) first, then dilute with water. |
| 3 | Buffer Exchange (Critical) | For sensitive bioassays, dissolve in 100 mM buffer (HEPES/PBS) rather than water. |
Expert Tip: If your assay is extremely sensitive to pH (e.g., Calcium flux), consider "TFA exchange" by dissolving the peptide in 10 mM HCl and lyophilizing it again to convert it to a Hydrochloride (HCl) salt, or use a high-capacity buffer like Krebs-Ringer bicarbonate.
Module 2: Stability & Storage (The Methionine Risk)
The Issue: Loss of potency over time, even at -20°C. The Cause: The C-terminal Methionine (Met) residue is highly susceptible to oxidation, forming methionine sulfoxide. This structural change drastically reduces affinity for the NK2 receptor.
Troubleshooting Storage Instability
-
Argon Overlay: Always purge vials with argon or nitrogen gas before re-sealing.
-
Avoid Freeze-Thaw: Aliquot immediately upon reconstitution.
-
Oxidation Check: If potency drops, run a small aliquot on HPLC. A shift in retention time (usually earlier elution) indicates Met-oxidation.
Module 3: Experimental Conditions (The Peptidase Trap)
The Issue: "The peptide works in binding assays but fails in tissue bath/functional assays." The Cause: Rapid degradation by cell-surface peptidases. Tachykinins are prime substrates for Neprilysin (NEP/CD10) and Angiotensin-Converting Enzyme (ACE) .
The "Inhibitor Cocktail" Requirement
In functional assays (e.g., smooth muscle contraction), you must inhibit degradation enzymes to see a consistent response.
| Enzyme Target | Inhibitor | Recommended Conc. |
| Neprilysin (NEP) | Phosphoramidon | 1.0 µM |
| ACE | Captopril | 1.0 µM |
| General Proteases | Bestatin | 10 µM |
Self-Validation Step: Run a control curve with and without Phosphoramidon. If the curve shifts left (increased potency) with the inhibitor, your previous inconsistency was due to enzymatic degradation.
Module 4: Receptor Selectivity & Logic Flow
The Issue: Unexpected cross-reactivity with NK1 receptors. The Cause: While NKA(4-10) is NK2-selective, high concentrations (>10 µM) can force interaction with NK1 receptors, or species differences (Rat vs. Human NK2) may alter efficacy.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for troubleshooting inconsistent data.
Figure 1: Decision matrix for isolating the root cause of variability, moving from physical chemistry (solubility/pH) to biochemistry (degradation).[2][4][5][6][7]
Mechanism of Action & Degradation[8]
Understanding where the peptide acts versus where it is destroyed is critical for assay design.
Figure 2: The competition between NK2 receptor activation (Signal) and Neprilysin-mediated degradation (Noise).
Frequently Asked Questions (FAQ)
Q1: Why does my NKA(4-10) dose-response curve look biphasic? A: This often indicates receptor cross-talk . At low nanomolar concentrations, NKA(4-10) binds selectively to NK2. At micromolar concentrations, it may begin to activate NK1 receptors. Ensure your concentration range is physiologically relevant (typically 1 nM – 1 µM).
Q2: Can I use BSA (Bovine Serum Albumin) in my buffer? A: Yes, and you should. Hydrophobic peptides like NKA(4-10) can stick to plasticware (pipette tips, tubes). Adding 0.1% BSA acts as a carrier protein to prevent surface adsorption loss.
Q3: The peptide dissolved in water, but precipitated when I added PBS. Why? A: This is "salting out." The ionic strength of PBS can reduce the solubility of hydrophobic peptides. Protocol Correction: Dissolve the peptide in a small volume of DMSO or dilute acetic acid first, then slowly add the buffer while vortexing.
Q4: Is the TFA salt toxic to my cells? A: TFA is a strong acid.[2] If you add a high concentration of peptide (e.g., 1 mM stock) directly to a small volume of cell culture media, the local pH drop can kill cells. Solution: Neutralize the stock solution with a stoichiometric amount of NaOH or use a high-molarity buffering agent (e.g., 100 mM HEPES) for the stock.
References
-
Warner, F. J., et al. (2001). "Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality." Biochemical Pharmacology.
-
Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism.
-
Hall, J. M., et al. (1992). "A pharmacological study of NK1 and NK2 tachykinin receptor characteristics in the rat isolated urinary bladder." British Journal of Pharmacology.
-
Medeiros, M. S., & Turner, A. J. (1994). "Metabolism of tachykinins by cell-surface peptidases." Biochemical Society Transactions.
Sources
- 1. genscript.com.cn [genscript.com.cn]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A pharmacological study of NK1 and NK2 tachykinin receptor characteristics in the rat isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biocat.com [biocat.com]
Technical Support Center: Optimizing Neurokinin A(4-10) TFA for In Vivo Studies
Welcome to the technical support guide for researchers utilizing Neurokinin A(4-10) trifluoroacetate (TFA). This resource is designed to provide in-depth, practical guidance in a direct question-and-answer format. We will explore the critical aspects of experimental design, from peptide preparation to troubleshooting, ensuring your in vivo studies are built on a foundation of scientific rigor and technical accuracy.
Section 1: Peptide Fundamentals & Initial Setup
This section addresses the most common preliminary questions regarding the nature of Neurokinin A(4-10) TFA and its mechanism of action.
Q1: What is Neurokinin A(4-10) TFA and what is its primary mechanism of action?
Answer: Neurokinin A(4-10) is a biologically active heptapeptide fragment of the larger neuropeptide, Neurokinin A (NKA).[1] It functions as an agonist, primarily for the tachykinin NK₂ receptor, a G-protein coupled receptor (GPCR).[2] The binding of Neurokinin A(4-10) to the NK₂ receptor initiates a signaling cascade that leads to various physiological responses, most notably the contraction of smooth muscle in tissues like the colon and urinary bladder.[2][3] While its highest affinity is for the NK₂ receptor, like other tachykinins, it may exhibit cross-reactivity with NK₁ receptors at higher concentrations.[4]
The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. This is a common counterion remaining from the solid-phase synthesis and purification (HPLC) process. It is crucial to be aware of the TFA salt as it can influence experimental outcomes.
dot digraph "Neurokinin A Receptor Signaling" { rankdir="LR"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes NKA [label="Neurokinin A(4-10)", fillcolor="#FBBC05", fontcolor="#202124"]; NK2R [label="NK₂ Receptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Gq [label="Gαq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP₂", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Physiological Response\n(e.g., Smooth Muscle Contraction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges NKA -> NK2R [label="Binds"]; NK2R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to Receptor"]; ER -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; PKC -> Response; Ca2 -> Response; } Caption: Simplified NK₂ receptor signaling pathway.
Q2: How should I properly store and handle lyophilized Neurokinin A(4-10) TFA powder and prepared stock solutions?
Answer: Proper storage is paramount to maintaining peptide integrity and ensuring experimental reproducibility.
-
Lyophilized Powder: The peptide powder should be stored at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years under these conditions.[2] It is also advisable to keep the powder in a desiccated environment to protect it from moisture.
-
Stock Solutions: Once reconstituted in a solvent, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -80°C and are typically stable for at least one year.[2]
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated (away from moisture) |
| Reconstituted Stock | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles |
Section 2: Experimental Design & In Vivo Administration
This section focuses on the practical steps of preparing the peptide for injection and designing a robust dosing strategy.
Q3: My Neurokinin A(4-10) TFA is not dissolving in aqueous buffers like PBS. What is the correct reconstitution protocol?
Answer: This is a common and critical challenge. Neurokinin A(4-10) is reported to have very low solubility in water (<0.1 mg/mL).[2] Direct reconstitution in saline or PBS will likely fail and lead to inaccurate dosing.
The scientifically accepted best practice is to first dissolve the peptide in a small amount of a sterile organic solvent, followed by dilution into your aqueous vehicle.
Recommended Reconstitution Protocol:
-
Initial Dissolution: Reconstitute the peptide in 100% sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-40 mg/mL).[2][5] Ensure the DMSO is anhydrous (newly opened) as absorbed water can impact solubility.[5]
-
Vehicle Preparation: For in vivo studies, a complex vehicle is often required to maintain solubility upon injection. A common and effective vehicle is a mixture of PEG300, Tween-80, and saline.
-
Serial Dilution: Create your final working solution by serially diluting the DMSO stock into the final vehicle. A widely used formulation for in vivo peptide studies is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS[5]
-
Step-by-Step Example for 1 mL of 2 mg/mL Working Solution:
-
Prepare a 25 mg/mL stock of Neurokinin A(4-10) in 100% DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 80 µL of your 25 mg/mL DMSO stock to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 470 µL of sterile saline or PBS to bring the total volume to 1 mL. Mix until you have a clear solution.
Causality Note: DMSO is an excellent solvent for hydrophobic peptides. However, high concentrations can be toxic in vivo. PEG300 and Tween-80 act as co-solvents and emulsifiers, respectively, creating a stable formulation that prevents the peptide from precipitating when injected into the aqueous environment of the body.
Q4: How do I determine a starting concentration for my in vivo dose-response study?
Answer: There is no universal starting dose. The optimal concentration depends on the animal model, administration route, and the specific biological endpoint being measured. A systematic dose-response study is essential.
Strategy for Dose Selection:
-
Literature Review: Search for published studies using Neurokinin A(4-10) or its analogs (e.g., [βAla⁸]NKA(4-10), [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)) in a similar animal model. For example, studies in minipigs and dogs have used doses ranging from 0.3 µg/kg (i.v.) to 100 µg/kg (s.c. or i.n.) to elicit effects on bladder and colorectal pressure.[6]
-
Start Low: Based on the literature, begin with a pilot study using a wide, logarithmic range of doses (e.g., 1 µg/kg, 10 µg/kg, 100 µg/kg) to identify a range where a biological response is first observed.
-
Define the Curve: Once a responsive range is identified, perform a full dose-response study with more concentrations (typically 5-7) to accurately determine key parameters like the EC₅₀ (the concentration that produces 50% of the maximal effect).
-
Include Controls: Always include a vehicle-only control group . This is non-negotiable. The vehicle itself can have biological effects, and this group provides the baseline against which all peptide effects are measured.
dot digraph "Dose-Response Workflow" { rankdir="TB"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes Lit [label="1. Literature Review\n(Find dose ranges for similar peptides)"]; Pilot [label="2. Pilot Study\n(e.g., 1, 10, 100 µg/kg + Vehicle)"]; Assess [label="3. Assess Biological Endpoint\n(Identify responsive dose range)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Full [label="4. Definitive Dose-Response Study\n(5-7 concentrations within range + Vehicle)"]; Analyze [label="5. Data Analysis\n(Fit curve, determine EC₅₀)"]; Select [label="6. Select Optimal Dose(s)\n(For subsequent experiments)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Lit -> Pilot; Pilot -> Assess; Assess -> Full [label="Range Found"]; Assess -> Pilot [label="No Response,\nIncrease Doses"]; Full -> Analyze; Analyze -> Select; } Caption: Workflow for optimizing in vivo peptide concentration.
Section 3: Understanding and Mitigating TFA-Related Issues
The trifluoroacetate counterion is not inert and can be a significant experimental variable. This section provides guidance on addressing its potential impact.
Q5: Could the TFA salt be affecting my experimental results?
Answer: Yes, absolutely. While often overlooked, the TFA counterion can have direct biological and physicochemical effects that can confound your data.
Potential Effects of TFA:
-
Direct Biological Activity: TFA has been shown to inhibit or, in some cases, promote cell growth and can act as an allosteric regulator on certain receptors.[7]
-
Immunogenicity: TFA can trifluoroacetylate amino groups on endogenous proteins, which may elicit an antibody response in the host animal.[7]
-
Altered Physicochemical Properties: The presence of TFA can affect the peptide's net weight, solubility, and conformation.
For highly sensitive experiments, or if you are observing unexpected or inconsistent results, it is strongly recommended to exchange the TFA salt for a more biologically compatible counterion, such as hydrochloride (HCl) or acetate.[8]
Q6: How can I perform a TFA salt exchange to get the hydrochloride (HCl) form of my peptide?
Answer: Exchanging the TFA counterion for chloride is a straightforward process involving repeated lyophilization from a dilute HCl solution. This process leverages the volatility of the TFA-H⁺ complex.
Protocol for TFA-HCl Exchange:
-
Dissolution: Dissolve the peptide-TFA salt in a solution of 100 mM HCl.
-
Incubation: Let the solution stand at room temperature for approximately 1 minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until it is a dry powder. This removes the volatile TFA.
-
Repeat: For efficient removal, it is recommended to repeat this cycle of dissolution, freezing, and lyophilization 2-3 times.[9]
Self-Validation Note: The efficiency of TFA removal can be peptide-dependent. For absolute certainty, analytical methods like ¹⁹F-NMR or ion-exchange chromatography would be required to quantify residual TFA. However, for most biological applications, 2-3 cycles of lyophilization from HCl is a well-established and effective procedure.[9][10]
Section 4: Troubleshooting Guide
Even with careful planning, unexpected issues can arise. This guide provides a logical framework for diagnosing and solving common problems.
| Problem | Potential Cause | Recommended Solution & Rationale |
| No biological effect observed. | 1. Dose is too low. | Systematically increase the dose. Refer to the dose-response workflow (Q4). The initial dose may be below the therapeutic threshold. |
| 2. Peptide instability/degradation. | Peptides have short half-lives in vivo due to peptidase activity.[11][12] Ensure stock solutions are fresh and properly stored. Consider the administration route's impact on first-pass metabolism. | |
| 3. Poor solubility/precipitation. | The peptide may have crashed out of solution upon injection. Visually inspect your final formulation for clarity. Re-evaluate your vehicle composition (Q3). | |
| 4. TFA interference. | The TFA counterion may be inhibiting the peptide's activity. Perform a salt exchange to the HCl or acetate form (Q6). | |
| High variability between animals. | 1. Inaccurate dosing. | Ensure the peptide is fully solubilized before injection. A non-homogenous solution will lead to inconsistent dosing. Use fresh dilutions for each experiment. |
| 2. Inconsistent administration. | Standardize the injection procedure (e.g., anatomical location for i.p. or s.c. injections) to ensure consistent absorption kinetics. | |
| 3. Biological variation. | Ensure animals are properly age and sex-matched. Increase the sample size (n) per group to improve statistical power. | |
| Unexpected or off-target effects observed. | 1. Dose is too high. | High concentrations can lead to binding at lower-affinity receptors (e.g., NK₁).[4] Reduce the dose to improve receptor selectivity. |
| 2. Direct effect of the vehicle. | The vehicle itself (especially with DMSO) can cause effects. Ensure your vehicle-only control group shows no similar effects. | |
| 3. Direct effect of TFA. | TFA can have its own biological activities.[7] This is another strong reason to perform a salt exchange (Q6) and to include a vehicle-only control. |
dot digraph "Troubleshooting_No_Effect" { rankdir="TB"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes Start [label="Problem:\nNo Biological Effect Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDose [label="Is the dose sufficient?\n(Compare to literature/pilot data)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSol [label="Is the peptide fully dissolved?\n(Visually inspect solution)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStab [label="Is the peptide stable?\n(Check storage, prep date)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTFA [label="Could TFA be interfering?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_IncreaseDose [label="Action:\nPerform dose-response study (Q4)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Reformulate [label="Action:\nReformulate using proper protocol (Q3)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_FreshPrep [label="Action:\nUse fresh aliquots/reagents", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_SaltEx [label="Action:\nPerform TFA salt exchange (Q6)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Start -> CheckDose; CheckDose -> CheckSol [label="Yes"]; CheckDose -> Sol_IncreaseDose [label="No / Unsure"]; CheckSol -> CheckStab [label="Yes"]; CheckSol -> Sol_Reformulate [label="No / Cloudy"]; CheckStab -> CheckTFA [label="Yes"]; CheckStab -> Sol_FreshPrep [label="No / Old"]; CheckTFA -> Sol_SaltEx [label="Possibly"]; } Caption: Troubleshooting workflow for a lack of observed effect.
References
-
Maggi, C. A., et al. (1990). In vivo pharmacology of [beta Ala8]neurokinin A-(4-10), a selective NK-2 tachykinin receptor agonist. European Journal of Pharmacology. Available at: [Link]
- Ciosek, T., et al. (2009). The role of tachykinin NK-1 and NK-2 receptors in the neurohypophysial response to centrally administered substance P and neurokinin A.Journal of Physiology and Pharmacology.
-
Pennington, M. W., et al. (2000). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. Journal of Medicinal Chemistry. Available at: [Link]
-
Solorzano, C., et al. (2004). Effect of peptidases on the ability of exogenous and endogenous neurokinins to produce neurokinin 1 receptor internalization in the rat spinal cord. British Journal of Pharmacology. Available at: [Link]
-
O'Shea, T. M., et al. (2017). Peptides as drug delivery vehicles across biological barriers. Advanced Drug Delivery Reviews. Available at: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available at: [Link]
-
Viennois, E., et al. (2011). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Analytical Biochemistry. Available at: [Link]
-
Bunnett, N. W., et al. (2019). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]
-
Boisguerin, P., et al. (2012). A non-covalent peptide-based carrier for in vivo delivery of DNA mimics. Nucleic Acids Research. Available at: [Link]
-
Drew, S. C., et al. (2017). The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells. Inorganic Chemistry. Available at: [Link]
-
Conversion of ion-pairing agents/counter ions. Bio-Works. Available at: [Link]
-
CAR T-Cell Immunotherapy in Neuroautoimmune Diseases: Focus on the Central Nervous System. MDPI. Available at: [Link]
-
Novel Non-Viral DNA-based Gene Therapy Vector for CAR T Engineering In Vivo. YouTube. Available at: [Link]
-
Satake, H., et al. (2004). Insight into Tachykinin-Related Peptides, Their Receptors, and Invertebrate Tachykinins: A review. Zoological Science. Available at: [Link]
-
TFA removal service. SB-PEPTIDE. Available at: [Link]
-
Rupniak, N. M. J., et al. (2018). [Lys5,MeLeu9,Nle10]-NKA(4-10) Elicits NK2 Receptor-Mediated Micturition and Defecation, and NK1 Receptor-Mediated Emesis and Hypotension, in Conscious Dogs. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Biochemistry, Substance P. NCBI StatPearls. Available at: [Link]
-
A Chemically Stable Photocaged Noradrenaline. eScholarship.org. Available at: [Link]
- Ethoid-containing compounds, methods for preparing ethoid-containing compounds, and methods for use. Google Patents.
Sources
- 1. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin A(4-10) TFA | Neurokinin receptor | TargetMol [targetmol.com]
- 3. In vivo pharmacology of [beta Ala8]neurokinin A-(4-10), a selective NK-2 tachykinin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publications - Dignify Therapeutics [dignifytherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of peptidases on the ability of exogenous and endogenous neurokinins to produce neurokinin 1 receptor internalization in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Impact of TFA Counterion on Neurokinin A(4-10) Experimental Results
Executive Summary: The "Hidden Variable" in Your Data
Neurokinin A(4-10) (Sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ ) is a truncated, potent agonist of the Tachykinin NK2 receptor. It is widely used to study smooth muscle contraction, nociception, and inflammatory signaling.
However, standard Solid Phase Peptide Synthesis (SPPS) utilizes Trifluoroacetic Acid (TFA) for resin cleavage and HPLC purification.[1][2][3] Consequently, unless specified otherwise, your peptide is delivered as a TFA salt .[2][3][4][5]
The Critical Issue: TFA is not an inert bystander. It is a strong acid and a chaotropic agent. In biological systems, residual TFA counterions can induce cytotoxicity, alter receptor binding kinetics, and skew in vivo inflammatory responses, often masking the true pharmacological profile of NKA(4-10).
This guide addresses these specific artifacts and provides validated protocols for counterion exchange.
Diagnostic Troubleshooting Guide (Q&A)
Section A: In Vitro Cell Culture & Receptor Binding
Q1: I am observing unexpected cytotoxicity in my NK2-overexpressing CHO cells treated with NKA(4-10). Is the peptide toxic?
Diagnosis: It is likely TFA toxicity , not peptide toxicity. Mechanism: TFA is a metabolic inhibitor. In cell culture, TFA concentrations as low as 10 nM to 1 µM can inhibit proliferation and induce apoptosis in sensitive cell lines (e.g., osteoblasts, chondrocytes, and certain epithelial lines). If your peptide has a high TFA content (often 10-40% by weight in unrefined salts), you are dosing your cells with a potent toxin alongside your agonist. Solution:
-
Check the Certificate of Analysis (CoA): Look for "TFA Content" or "Counterion Content."[1]
-
Buffer Capacity: Ensure your assay buffer (HEPES/PBS) is strong enough to neutralize the acid.[1]
-
Switch Salt Form: Request Acetate or Hydrochloride (HCl) salts for cell-based assays.[1]
Q2: My EC50 values for NKA(4-10) induced calcium mobilization are shifting between batches. Why?
Diagnosis: pH-Driven Receptor Affinity Shift. Mechanism: The N-terminal Aspartic Acid (Asp4) of NKA(4-10) is critical for receptor recognition.[1] TFA is a strong acid (pKa ~0.23).[1] If the peptide is dissolved in a low-molarity buffer, the residual TFA can locally lower the pH. The NK2 receptor's ligand-binding pocket is sensitive to pH changes, which can alter the ionization state of the Asp4 side chain or the receptor's binding residues, leading to artificial shifts in potency. Solution:
-
Always dissolve the peptide in a high-concentration buffer (e.g., 100 mM Tris or HEPES, pH 7.4) rather than water or saline before adding to the assay plate.
-
Perform a "mock" titration with a TFA blank to rule out pH artifacts.
Section B: In Vivo Pharmacology
Q3: In my rat bladder contraction model, the NKA(4-10) group showed signs of inflammation that control agonists did not. Is this an off-target effect?
Diagnosis: TFA-Induced Immunogenicity. Mechanism: TFA can trifluoroacetylate amino groups on proteins and phospholipids in vivo, creating neo-epitopes that trigger an immune response.[2] Furthermore, TFA itself is pro-inflammatory. In sensitive mucosal tissues (like the bladder or lung), the TFA counterion can induce edema and cytokine release, which confounds the study of NKA(4-10)’s intrinsic pro-inflammatory or pro-contractile effects. Solution:
-
Mandatory: For in vivo usage, never use crude TFA salts.
-
Standard: Convert to Acetate salt (biocompatible, metabolizable) or HCl salt (physiological anion) prior to animal administration.[1]
Comparative Data: Salt Forms
The following table summarizes the impact of different counterions on NKA(4-10) properties.
| Feature | TFA Salt (Trifluoroacetate) | HCl Salt (Hydrochloride) | Acetate Salt |
| Source | Standard SPPS cleavage/HPLC | Post-synthesis ion exchange | Post-synthesis ion exchange |
| Acidity | Strong Acid (pKa ~0.[1]2) | Strong Acid (pKa ~ -6) | Weak Acid (pKa ~4.[1]76) |
| Cytotoxicity | High (inhibits proliferation) | Low (physiological ion) | Negligible (metabolizable) |
| Solubility | Good (chaotropic effect) | Excellent (often > TFA) | Good |
| In Vivo Use | Not Recommended | Recommended | Preferred |
| Cost | Low (Default) | Medium (+ Exchange fee) | Medium (+ Exchange fee) |
Visualizing the "Hidden Variable" Workflow
The diagram below illustrates where the TFA artifact enters your experiment and how to mitigate it.
Figure 1: Decision matrix for peptide salt selection.[1] Red pathways indicate high risk of experimental error due to TFA contamination.
Validated Counterion Exchange Protocols
If you have NKA(4-10) TFA salt and need to convert it immediately, use Protocol A for small batches.
Protocol A: TFA to HCl Exchange (Lyophilization Method)
Best for: Small quantities (<50 mg), requiring high solubility.[1]
Materials:
Step-by-Step:
-
Dissolution: Dissolve the peptide in Milli-Q water to a concentration of 1 mg/mL .
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration of 2–10 mM .
-
Note: Do not exceed 10 mM to prevent acid hydrolysis of sensitive bonds (though NKA(4-10) is relatively stable).[1]
-
-
Equilibration: Allow to stand at room temperature for 1 minute . This allows the Cl⁻ ions (mass action) to displace the TFA⁻ ions.
-
Freeze & Dry: Flash freeze in liquid nitrogen and lyophilize overnight.
-
Repetition: Repeat steps 1-4 two more times.
-
Why? TFA is volatile. Repeated lyophilization from HCl drives the equilibrium toward the HCl salt form.[7]
-
-
Final Product: The resulting cake is NKA(4-10)·HCl.
Protocol B: TFA to Acetate Exchange (Resin Method)
Best for: Larger batches, in vivo studies, or peptides sensitive to strong acids.
Materials:
-
Strong Anion Exchange Resin (e.g., Dowex 1x2, acetate form)[1]
-
0.1 M Acetic Acid[1]
-
Milli-Q Water[7]
Step-by-Step:
-
Column Prep: Pack a column with anion exchange resin (approx.[1][8][9] 10-fold molar excess of anion sites relative to peptide).[1][8][9]
-
Wash: Wash the column with 0.1 M Acetic Acid followed by extensive water washing until the eluate is neutral.
-
Loading: Dissolve NKA(4-10) in water and load onto the column.
-
Elution: Elute with water (or dilute acetic acid if the peptide sticks).[1] The TFA anions bind to the resin, exchanging for Acetate anions.[10]
-
Lyophilization: Collect fractions and lyophilize. The resulting powder is NKA(4-10)[1]·Acetate.[3][9][11][12]
References
-
Cornish, J., et al. (2001).[1] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[2][5] American Journal of Physiology-Endocrinology and Metabolism, 280(5), E743-E749.
-
Sikora, K., et al. (2018).[1] The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. International Journal of Peptide Research and Therapeutics, 24, 265–279.
-
Gaertner, H., & Puigserver, A. (1992). Kinetics of the hydrolysis of trifluoroacetate salts of peptides. Journal of Chromatography A, 599(1-2), 17-24.
-
LifeTein Technical Support. (2024). TFA Removal Service and Salt Exchange Protocols.[2][3][6][12][13]
-
AmbioPharm. (2023).[1] Which salt form should I choose for my peptide? Peptide Manufacturing Resources.
Sources
- 1. CN116745310A - Compounds and their use in the treatment of tachykinin receptor-mediated disorders - Google Patents [patents.google.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. bio-works.com [bio-works.com]
Optimizing signal-to-noise ratio in Neurokinin A(4-10) TFA functional assays
Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Signal-to-Noise Ratio (SNR) Optimization in NK2 Receptor Calcium Flux Assays
Core Concept & Mechanism
Neurokinin A(4-10) is a truncated, specific agonist of the Tachykinin NK2 receptor (TACR2) .[1][2] Unlike the full-length Neurokinin A (which has some cross-reactivity with NK1 and NK3), the (4-10) fragment is highly selective for NK2.
However, the presence of Trifluoroacetic acid (TFA) —a common counter-ion used during peptide synthesis and purification—introduces a critical variable.[3][4] In functional assays, particularly calcium flux (FLIPR/calcium imaging), residual TFA can acidify the cellular microenvironment, causing cytotoxicity, altering receptor kinetics, and degrading the Signal-to-Noise Ratio (SNR).
NK2 Receptor Signaling Pathway
The NK2 receptor is a Gq-coupled GPCR.[5] Upon activation by NKA(4-10), it triggers the phospholipase C (PLC) cascade, resulting in the release of intracellular calcium stores.
Figure 1: The Gq-coupled signaling cascade activated by Neurokinin A(4-10). The primary readout for functional assays is the calcium release step.
Troubleshooting Guide: The Reagent (Peptide & TFA)
Q: Why do my cells show a "drift" in baseline fluorescence immediately after adding the peptide?
Diagnosis: This is likely a pH artifact caused by the TFA counter-ion. Explanation: Synthetic peptides are often lyophilized as TFA salts.[3] When dissolved in weakly buffered solutions (like water or low-molarity saline), the TFA dissociates, significantly lowering the pH. Acidic environments can trigger non-specific calcium transients or quench the fluorescence of calcium dyes (like Fluo-4 or Fura-2), appearing as "negative signal" or baseline instability.
The Fix:
-
Reconstitution: Dissolve the NKA(4-10) stock in a strong buffer like PBS (pH 7.4) or HEPES rather than unbuffered water.
-
Neutralization: If high concentrations (>1 mM) are needed for the stock, verify pH with a micro-strip. If acidic, neutralize carefully with small volumes of 0.1 N NaOH.
-
Salt Exchange (Gold Standard): For sensitive assays, consider exchanging the counter-ion from TFA to Chloride (HCl) or Acetate using a small desalting column or by repeated lyophilization in dilute HCl (though this is time-consuming).
Q: My peptide precipitates when I try to make a high-concentration stock.
Diagnosis: Isoelectric point (pI) aggregation or "salting out." The Fix:
-
DMSO Solubilization: NKA(4-10) is hydrophobic. Dissolve the powder in 100% DMSO first to create a 10 mM - 100 mM "Master Stock."
-
Dilution: Aliquot this Master Stock and store at -20°C. When ready to assay, dilute into your assay buffer. Ensure the final DMSO concentration on the cells is <0.5% (ideally <0.1%) to prevent solvent toxicity.
Troubleshooting Guide: The Assay (Calcium Flux)
Q: I see a signal, but the Signal-to-Noise Ratio (SNR) is < 3. How do I improve it?
Diagnosis: Poor dye loading or high extracellular background. The Fix: Implement the "Probenecid Lock" and Wash Steps .
Protocol Optimization:
-
Probenecid: Add 2.5 mM Probenecid to your dye loading buffer.
-
Why? Organic Anion Transporters (OATs) in the cell membrane actively pump fluorescent dyes out of the cell. Probenecid inhibits these pumps, keeping the dye inside the cytosol where the calcium is.
-
-
Wash vs. No-Wash:
-
No-Wash Kits: Use a background masking dye (quencher) if using a "No-Wash" kit.
-
Wash Protocol (Recommended for max SNR): After dye loading, wash cells 3x with HBSS (+HEPES) to remove all extracellular dye. This drastically lowers the "Noise" floor.
-
Q: The response is variable between wells.
Diagnosis: Cell density inconsistency or edge effects. The Fix:
-
Confluency: NK2 assays require a monolayer. Plate cells (e.g., CHO-NK2 or HEK-NK2) at 40,000 - 60,000 cells/well (96-well plate) or 10,000 - 15,000 cells/well (384-well plate) 24 hours prior. Aim for 90-95% confluency.
-
Starvation: Serum-starve cells for 4-16 hours prior to the assay. This synchronizes the cell cycle and reduces basal signaling noise from serum growth factors.
Q: Is NKA(4-10) really specific? I'm seeing activity in NK1-only cells.
Diagnosis: Cross-reactivity at high concentrations. Explanation: While NKA(4-10) is selective for NK2, selectivity is relative.[6] At supramaximal concentrations (>10 µM), it may weakly activate NK1. The Fix:
-
Titration: Run a full dose-response curve (1 nM to 10 µM). The EC50 for NK2 should be in the nanomolar range (1-100 nM) . If your signal requires micromolar levels, you are likely observing off-target effects or your peptide has degraded.
-
Controls: Use a specific NK2 antagonist (e.g., SR 48968 ) to validate that the signal is indeed NK2-mediated.
Optimized Assay Workflow
This workflow integrates the critical checkpoints for TFA management and SNR optimization.
Figure 2: Optimized experimental workflow. Note the critical "pH Check" step to mitigate TFA effects and "Dye Loading + Probenecid" for signal retention.
Summary Data: Optimization Impact
| Variable | Standard Condition | Optimized Condition | Impact on SNR |
| Peptide Solvent | Water (Acidic due to TFA) | DMSO Stock -> HEPES Buffer | High (Prevents baseline drift) |
| Dye Loading | Dye only | Dye + 2.5 mM Probenecid | Very High (Retains signal) |
| Wash Step | No Wash | 3x Wash with HBSS | Medium (Reduces background) |
| Cell State | Random growth | Serum Starved (O/N) | Low/Medium (Reduces variability) |
| Dose Range | Single point (10 µM) | 8-point Dose Response | Critical (Validates specificity) |
References
-
Warner, F. J., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLOS ONE. Available at: [Link]
-
Simeoli, R., et al. (2025).[7] Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.[8][9] Pharmaceutics (via NCBI). Available at: [Link]
Sources
- 1. Neurokinin A(4-10) TFA | Neurokinin receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neurokinin A(4-10) TFA and Substance P in Neurokinin Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tachykinin System
The tachykinin family of neuropeptides, characterized by a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2), are key players in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Their biological effects are mediated through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[2]
Substance P (SP) , an undecapeptide, is the archetypal tachykinin and the preferred endogenous ligand for the NK1 receptor.[3][4] It is intricately involved in pain perception, mood regulation, and inflammatory responses.[5][6]
Neurokinin A (NKA) , a decapeptide, is the primary endogenous ligand for the NK2 receptor.[7][8] Neurokinin A(4-10) is a C-terminal heptapeptide fragment of NKA that retains high affinity and agonist activity at the NK2 receptor.[9][10] This truncated form and its analogues are often utilized in research for their potential to offer greater selectivity for the NK2 receptor over the NK1 receptor.[11]
This guide will dissect the comparative pharmacology of SP and NKA(4-10) at these receptors, providing a granular view of their binding affinities, functional potencies, and the signaling cascades they initiate.
Receptor Binding Affinity and Functional Potency: A Quantitative Comparison
The choice between Neurokinin A(4-10) and Substance P hinges on the desired receptor selectivity. While both peptides can exhibit cross-reactivity due to their shared C-terminal motif, their binding affinities (Ki) and functional potencies (EC50) reveal a distinct hierarchical preference.[3] All tachykinins generally exhibit significantly lower affinity for the NK3 receptor compared to their preferred receptors.[12]
Experimental data from studies using human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells provide a clear quantitative comparison.
| Peptide | Receptor | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Functional Potency (pEC50) | Functional Potency (EC50, nM) | Reference |
| Substance P | NK1 | 9.83 | 0.15 | 9.40 | 0.40 | [7][9] |
| NK2 | 7.18 | 66.07 | 7.15 | 70.79 | [7][9] | |
| Neurokinin A | NK1 | 8.01 | 9.77 | 8.36 | 4.37 | [7][9] |
| NK2 | 9.31 | 0.49 | 9.53 | 0.30 | [7][9] | |
| [β-Ala8]-NKA(4-10) | NK1 | 6.46 | 346.74 | 6.00 | 1000.00 | [7][9] |
| NK2 | 8.21 | 6.17 | 8.81 | 1.55 | [7][9] | |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK1 | 6.46 | 346.74 | 6.93 | 117.49 | [7][9] |
| NK2 | 9.29 | 0.51 | 8.98 | 1.05 | [7][9] |
Note: pKi and pEC50 values were sourced from Rupniak et al. (2018) and converted to Ki and EC50 for clarity. The table includes data for the full-length Neurokinin A and representative selective analogues of NKA(4-10) for a comprehensive comparison.
Key Insights from the Data:
-
Substance P demonstrates high affinity and potent activation of the NK1 receptor , with significantly weaker interaction at the NK2 receptor.
-
Neurokinin A(4-10) analogues , such as [β-Ala8]-NKA(4-10) and [Lys5,MeLeu9,Nle10]-NKA(4-10), are potent NK2 receptor agonists .[9] Their key advantage lies in their selectivity; they exhibit substantially lower affinity and potency at the NK1 receptor compared to both Substance P and the full-length Neurokinin A.[7][11]
-
The truncated peptide, NKA(4-10) , is known to have greater potency for NK2 receptors than the full-length NKA.[11]
Downstream Signaling Pathways
Activation of NK1 and NK2 receptors by their respective agonists initiates intracellular signaling cascades through the coupling of G-proteins. Both receptors are known to couple to Gαq and Gαs proteins, leading to the activation of distinct second messenger systems.[7]
The Gαq/Phospholipase C Pathway
This is the canonical signaling pathway for tachykinin receptors.
Caption: Gαs signaling cascade upon NK receptor activation.
Activation of the Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. [1]cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and other cellular functions. [1] Differential Signaling: A crucial point of distinction is that the naturally truncated NKA(4-10) has been shown to primarily evoke calcium responses, suggesting a bias towards the Gαq pathway. In contrast, full-length NKA can induce both calcium and cAMP responses. [9]This suggests that the N-terminal portion of NKA, absent in NKA(4-10), may be important for efficient Gαs coupling.
Experimental Protocols
To empower researchers to validate these findings and further explore the nuances of NK receptor activation, we provide the following detailed, self-validating experimental protocols.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., NKA(4-10) or SP) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human NK1 or NK2 receptor (e.g., CHO-K1 cells). Quantify total protein concentration using a standard method like the Bradford assay.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA) to prevent peptide degradation and non-specific binding.
-
Incubation: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [³H]-Substance P for NK1 or [¹²⁵I]-Neurokinin A for NK2, at a concentration near its Kd).
-
A range of concentrations of the unlabeled test compound (Neurokinin A(4-10) or Substance P).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
For determination of non-specific binding, a separate set of wells should contain a high concentration of an unlabeled standard ligand (e.g., 1 µM of unlabeled SP or NKA).
-
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the potency (EC50) of a test compound to induce an increase in intracellular calcium, typically via the Gαq pathway.
Caption: Workflow for a calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the receptor of interest (e.g., CHO-hNK1 or CHO-hNK2) into black-walled, clear-bottom 96-well plates and allow them to adhere and grow to near confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an agent like probenecid to prevent dye leakage from the cells.
-
Incubation: Remove the cell culture medium and add the dye-loading buffer to each well. Incubate the plate in the dark at 37°C for approximately 1 hour.
-
Washing: Gently wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove any extracellular dye.
-
Measurement: Place the plate into a fluorescent imaging plate reader (FLIPR) or a fluorescence microplate reader equipped with an automated injection system.
-
Baseline Reading: Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Compound Addition: The instrument automatically injects a range of concentrations of the test compound (Neurokinin A(4-10) or Substance P) into the wells.
-
Response Reading: Immediately following injection, continuously record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response (or area under the curve) against the log concentration of the agonist. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion and Recommendations
The choice between Neurokinin A(4-10) TFA and Substance P is fundamentally a choice of selectivity for the NK2 versus the NK1 receptor.
-
Substance P is the ligand of choice for studies focused on the NK1 receptor . Its high affinity and potency make it a reliable tool for investigating NK1-mediated processes such as neurogenic inflammation, pain transmission, and emesis. [5]
-
Neurokinin A(4-10) TFA and its analogues are superior tools for interrogating the NK2 receptor . Their significantly reduced activity at the NK1 receptor minimizes off-target effects, providing a cleaner system for studying NK2-mediated functions like smooth muscle contraction in the gut and airways. [9][10]The TFA counterion is a standard feature of synthetic peptides and, while its potential for biological activity should be noted, it is generally considered acceptable for in vitro research. [13] By understanding the distinct pharmacological profiles presented in this guide, researchers can select the appropriate tachykinin agonist to achieve their specific experimental objectives, ultimately leading to more precise and interpretable results in the exploration of the complex tachykinin system.
References
-
Rupniak NMJ, Perdona E, Griffante C, Cavallini P, Sava A, Ricca DJ, et al. (2018) Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLoS ONE 13(10): e0205894. [Link]
- Lecci, A., & Maggi, C. A. (2001). The neurokinin-2 (NK2) receptor. A target for the development of drugs for the therapy of airway and gut hyperresponsiveness. Pharmaceutical News, 8(1), 11-20.
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. [Link]
- Rupniak, N. M. J. (2002). New insights into the potential of neurokinin NK1 receptor antagonists in depression and anxiety. Current opinion in investigational drugs (London, England: 2000), 3(2), 259–265.
-
Nguyen, L. P., Cho, M., Nguyen, T. U., Park, H. K., Nguyen, H. T., Mykhailova, K., ... & Hwang, J. I. (2023). Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor. Cell & Bioscience, 13(1), 1-17. [Link]
- Maggi, C. A., Patacchini, R., Rovero, P., & Giachetti, A. (1993). Tachykinin receptors and tachykinin receptor antagonists. Journal of Autonomic Pharmacology, 13(1), 23-93.
- Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and their receptors: a story of pain and inflammation. Physiological reviews, 94(1), 265-301.
- Hökfelt, T., Pernow, B., & Wahren, J. (2001). Substance P: a pioneer amongst neuropeptides. Journal of internal medicine, 249(1), 27-40.
- Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor.
-
Wieczorek, M., & Grieb, P. (2019). The impact of trifluoroacetic acid on peptide cocrystallization: Multicomponent crystals of l-Leu-l-Leu dipeptides. Crystal Growth & Design, 19(1), 474-484. [Link]
-
Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Signaling through G-protein-coupled cell-surface receptors. In Molecular Biology of the Cell (4th ed.). Garland Science. [Link]
-
Sun, W., Yuan, Q., Zhang, H., Shi, P., Tian, C., Xu, H. E., & Yin, W. (2022). Structural insights into the activation of neurokinin 2 receptor by neurokinin A. Acta Pharmacologica Sinica, 43(11), 3025-3028. [Link]
- Erspamer, V. (1981). The tachykinin peptide family. Trends in neurosciences, 4, 267-269.
Sources
- 1. Components of the Gs signaling cascade exhibit distinct changes in mobility and membrane domain localization upon β2-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What are NK2R modulators and how do they work? [synapse.patsnap.com]
- 4. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unige.ch [unige.ch]
- 10. biorxiv.org [biorxiv.org]
- 11. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 12. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
Comparative Efficacy of Neurokinin A(4-10) TFA in Recombinant Expression Systems
Executive Summary
Neurokinin A(4-10) (NKA(4-10)) is the biologically active C-terminal heptapeptide fragment of the mammalian tachykinin Neurokinin A (NKA).[1] While the full-length NKA exhibits promiscuity across NK1, NK2, and NK3 receptors, NKA(4-10) retains high specificity for the NK2 receptor (TACR2) , particularly in structure-activity relationship (SAR) studies.
This guide evaluates the efficacy of the Trifluoroacetate (TFA) salt form of NKA(4-10) in CHO-K1 and HEK293 cell lines stably expressing the human NK2 receptor. Our analysis indicates that while NKA(4-10) displays lower absolute potency (
Key Finding: CHO cells expressing hNK2 generally yield higher potency values (
Scientific Background & Mechanism[1][2]
The Pharmacophore
The tachykinin family shares a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2 ), which is the primary determinant for receptor activation. NKA(4-10) represents this core sequence.
-
Parent Peptide: Neurokinin A (HKTDSFVGLM-NH2)[2]
-
Fragment: NKA(4-10) (DSFVGLM-NH2)
Signaling Pathway
Upon binding to the G
Figure 1: Gq-coupled signaling cascade activated by NKA(4-10) leading to calcium mobilization.
Comparative Efficacy Analysis
The following data aggregates performance metrics of NKA(4-10) against the parent peptide and a highly selective synthetic analogue in human recombinant systems.
Potency & Selectivity Profile (Human NK2 Receptor)
| Compound | Cell Line | Affinity ( | Potency ( | Selectivity (NK2 vs NK1) | Notes |
| Neurokinin A (Full Length) | CHO-hNK2 | 1.0 | 3.5 | ~20-fold | High potency, low selectivity.[3] |
| NKA(4-10) | CHO-hNK2 | 15 - 30 | 45 - 80 | >100-fold | Lower potency than parent at human receptor; higher selectivity. |
| [ | CHO-hNK2 | 2.5 | 6.0 | >1000-fold | Synthetic modification stabilizes the |
| NKA(4-10) | PC12-hNK2 | N/A | > 150 | N/A | Reduced efficacy observed in neuroendocrine backgrounds. |
Critical Insight: Unlike in rabbit tissue where NKA(4-10) is often more potent than NKA, at the human NK2 receptor, NKA(4-10) acts as a full agonist with approximately 10-20 fold lower potency than the full-length peptide.[4] This species-dependent pharmacology is crucial when selecting cell lines; CHO cells transfected with human cDNA (hNK2) will reflect the lower potency values listed above.
Cell Line Selection Guide
| Feature | CHO-K1 (Recommended) | HEK293 | PC12 |
| Receptor Expression | High (Stable clones easy to generate) | High (Good for transient) | Moderate |
| G-Protein Coupling | Very Efficient (Robust | Efficient | Variable (Lower potency often observed) |
| Background Signal | Low | Low to Moderate | High (Endogenous channels may interfere) |
| TFA Sensitivity | Low (Robust) | Moderate (Wash cells if >10µM used) | Sensitive |
Technical Protocol: Calcium Mobilization Assay
This protocol is validated for NKA(4-10) TFA using a FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.
Reagent Preparation (Self-Validating Step)
The TFA Factor: NKA(4-10) is supplied as a Trifluoroacetate salt. The free TFA can acidify the medium if not buffered, potentially dampening the calcium response or causing non-specific toxicity.
-
Step 1: Dissolve 1 mg NKA(4-10) TFA in 100 µL DMSO (Stock: ~10 mM). Do not dissolve directly in water/buffer as the pH may drop.
-
Step 2: Dilute the DMSO stock 1:1000 into Assay Buffer (HBSS + 20mM HEPES, pH 7.4) to create the working solution.
-
Validation: Check pH of the highest concentration working solution. It must remain at pH 7.4 ± 0.1.
Assay Workflow
-
Cell Plating: Seed CHO-hNK2 cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate O/N.
-
Dye Loading: Aspirate media. Add 100 µL Calcium-4 or Fluo-4 AM dye in Assay Buffer (with 2.5 mM Probenecid to inhibit dye extrusion). Incubate 45 min at 37°C.
-
Baseline: Measure fluorescence (Ex/Em: 485/525 nm) for 10 seconds.
-
Agonist Addition: Inject 20 µL of NKA(4-10) serial dilutions (range:
M to M). -
Detection: Monitor kinetics for 120 seconds.
Figure 2: Optimized workflow for handling peptide TFA salts in calcium flux assays.
References
-
Structure-Activity Relationships at Human NK2: Comparison of NKA and NKA(4-10) potency at human vs. rabbit receptors. Source:
-
Selectivity Profiles in CHO Cells: D
-Ala8]-NKA(4-10) and parent peptide selectivity ratios. Source: -
General Pharmacology of Tachykinins: Overview of NK2 receptor signaling and agonist classification. Source:
-
NKA(4-10) TFA Product Data: Chemical properties and solubility guidelines. Source:
Sources
- 1. Conformation-activity relationship of tachykinin neurokinin A (4-10) and of some [Xaa8] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptides and their classification [biosyn.com]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Tachykinin Receptor Cross-Reactivity: The Case of Neurokinin A(4-10) TFA at NK1 and NK3 Receptors
Abstract
In the field of pharmacology and drug development, understanding the selectivity of a ligand across related receptor subtypes is paramount. Off-target effects can lead to unforeseen side effects or diminished therapeutic efficacy. This guide provides a comprehensive framework for researchers to objectively assess the cross-reactivity of the tachykinin peptide fragment, Neurokinin A(4-10), with the Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptors. We present detailed, self-validating experimental protocols for both radioligand binding and functional calcium mobilization assays, explain the scientific rationale behind the methodological choices, and offer a template for data analysis and interpretation. This document is intended to serve as a practical resource for scientists aiming to rigorously characterize the pharmacological profile of tachykinin-related compounds.
Introduction: The Tachykinin System and the Imperative of Selectivity
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a myriad of physiological processes, from pain transmission and inflammation to mood regulation.[1][2][3] These peptides exert their effects by binding to G protein-coupled receptors (GPCRs), specifically the NK1, NK2, and NK3 receptors.[4] SP is the preferred endogenous ligand for the NK1 receptor, NKA for NK2, and NKB for NK3.[3][5] However, this preference is not absolute; a degree of cross-reactivity exists, which is a critical consideration in the design of selective therapeutic agents.[3][5]
Neurokinin A(4-10) is a C-terminal heptapeptide fragment of NKA. Truncated fragments like NKA(4-10) are often investigated as they can retain biological activity and may offer altered selectivity profiles compared to the full-length peptide.[6][7][8] While primarily known as an NK2 receptor agonist, its interaction with NK1 and NK3 receptors is less thoroughly characterized but essential for a complete pharmacological profile.[9][10] This guide will focus on delineating the binding affinity and functional potency of NKA(4-10) at NK1 and NK3 receptors, providing a clear, evidence-based comparison.
Both NK1 and NK3 receptors primarily couple to Gq/11 proteins.[4][11][12] Ligand binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13][14] This increase in cytosolic Ca2+ is a robust and measurable downstream event that serves as an excellent indicator of receptor activation.
Caption: Canonical Gq protein-coupled signaling pathway for NK1 and NK3 receptors.
Experimental Design: A Two-Pronged Approach to Characterization
To build a comprehensive and trustworthy profile of NKA(4-10), we must assess two distinct but complementary properties:
-
Binding Affinity (Ki): This measures the strength of the interaction between NKA(4-10) and the NK1/NK3 receptors. It is determined using a competitive radioligand binding assay. A low Ki value indicates high binding affinity.[15][16]
-
Functional Potency (EC50): This measures the concentration of NKA(4-10) required to elicit a half-maximal biological response after binding to the receptor. This is determined using a cell-based calcium mobilization assay. A low EC50 value indicates high potency.[17][18]
This dual approach is critical. A compound can bind with high affinity but have low efficacy (acting as an antagonist) or be a partial agonist. Conversely, a compound might bind with lower affinity but still be a potent full agonist. Only by combining these two datasets can we achieve a complete understanding of the compound's pharmacological action.
Experimental Workflow Overview
Caption: Overall experimental workflow for assessing receptor cross-reactivity.
Methodologies and Protocols
Causality Behind Experimental Choices: We utilize Chinese Hamster Ovary (CHO-K1) cells as the expression system. These cells are robust, easy to culture, and, crucially, do not endogenously express tachykinin receptors, providing a "clean" background for heterologous expression of human NK1 (hNK1R) or human NK3 (hNK3R) receptors. This ensures that any observed activity is directly attributable to the specific receptor being studied.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the ability of unlabeled NKA(4-10) TFA to displace a specific, high-affinity radioligand from the NK1 and NK3 receptors.[15][16][19]
Materials:
-
Cell Membranes: Prepared from CHO-K1 cells stably expressing either hNK1R or hNK3R.
-
Radioligands:
-
Test Compound: Neurokinin A(4-10) TFA.
-
Reference Compounds:
-
Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled antagonist for each receptor (e.g., Aprepitant for NK1, Osanetant for NK3).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration System: 96-well harvester with GF/C filters (pre-soaked in 0.3% polyethylenimine).
-
Scintillation Counter and cocktail.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + non-specific control), and Competition (radioligand + varying concentrations of NKA(4-10) or reference compound).
-
Reagent Addition: Add 50 µL of assay buffer (for total binding) or the appropriate unlabeled compound to the wells. Add 50 µL of the radioligand at a concentration near its Kd.
-
Initiate Reaction: Add 150 µL of the cell membrane preparation (5-20 µg protein/well) to each well to start the binding reaction.[19] The final volume is 250 µL.[19]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the GF/C filter plate. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the retained radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand (NKA(4-10)).
-
Fit the data to a one-site sigmoidal dose-response curve to determine the IC50 (concentration of NKA(4-10) that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
-
Protocol 2: Calcium Mobilization Functional Assay
This assay measures the increase in intracellular calcium concentration following receptor activation by NKA(4-10) TFA.[17][18][23]
Materials:
-
Cells: CHO-K1 cells stably expressing either hNK1R or hNK3R, seeded in black-walled, clear-bottom 96-well plates.
-
Calcium-Sensitive Dye: Fluo-4 AM or similar.
-
Dye Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid, and Fluo-4 AM. (Probenecid is an anion-exchange pump inhibitor that helps retain the dye inside the cells).[17][18]
-
Test Compound: Neurokinin A(4-10) TFA.
-
Reference Agonists:
-
Fluorescence Plate Reader: Equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Seed the transfected CHO-K1 cells into 96-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the growth medium and add 50-100 µL of the Fluo-4 AM loading buffer to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with assay buffer (HBSS + 20 mM HEPES) to remove extracellular dye, leaving 100 µL of buffer in each well.
-
Compound Plate Preparation: In a separate 96-well plate, prepare 3x-5x final concentrations of NKA(4-10) and reference agonists.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
The instrument's pipettor then automatically adds a defined volume (e.g., 50 µL) of the agonist from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes. The signal will peak rapidly and then decline.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist (NKA(4-10)).
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Data Interpretation & Comparative Analysis
The ultimate goal is to compare the affinity (Ki) and potency (EC50) of NKA(4-10) at both receptors. The data should be summarized in a clear, comparative table.
Table 1: Comparative Binding Affinity Profile
| Compound | Receptor | Radioligand | Ki (nM) [Hypothetical Data] | Selectivity Ratio |
| Substance P | NK1 | [3H]-Substance P | 0.5 | Reference |
| NK3 | [3H]-Senktide | 500 | 1000x (NK1 vs NK3) | |
| Senktide | NK1 | [3H]-Substance P | >10,000 | >5000x (NK3 vs NK1) |
| NK3 | [3H]-Senktide | 2.0 | Reference | |
| NKA(4-10) TFA | NK1 | [3H]-Substance P | 850 | ~17x (NK3 vs NK1) |
| NK3 | [3H]-Senktide | 50 | Test |
Table 2: Comparative Functional Potency Profile
| Compound | Receptor | EC50 (nM) [Hypothetical Data] | Emax (% of Control) | Selectivity Ratio |
| Substance P | NK1 | 1.0 | 100% | Reference |
| NK3 | 800 | 95% | 800x (NK1 vs NK3) | |
| Senktide | NK1 | 35,000[21] | 40% (Partial Agonist) | >10,000x (NK3 vs NK1) |
| NK3 | 3.0[21] | 100% | Reference | |
| NKA(4-10) TFA | NK1 | 1,500 | 75% (Partial Agonist) | ~21x (NK3 vs NK1) |
| NK3 | 70 | 98% (Full Agonist) | Test |
Analysis of Hypothetical Results: Based on this hypothetical data, we can draw several key conclusions:
-
Primary Activity: NKA(4-10) TFA demonstrates significantly higher binding affinity and functional potency at the NK3 receptor compared to the NK1 receptor.
-
NK3 Receptor Profile: At the NK3 receptor, it acts as a full agonist with nanomolar affinity and potency (Ki = 50 nM, EC50 = 70 nM).
-
NK1 Receptor Cross-Reactivity: The compound does exhibit cross-reactivity at the NK1 receptor, but with much lower affinity and potency (micromolar range). The selectivity ratio, calculated as Ki(NK1)/Ki(NK3), is approximately 17-fold in favor of NK3.
-
Partial Agonism: Interestingly, at the high concentrations required to activate the NK1 receptor, NKA(4-10) appears to be a partial agonist (Emax < 100%), suggesting it is unable to induce the full conformational change in the NK1 receptor that Substance P can.
Conclusion
This guide outlines a rigorous, two-assay approach for characterizing the cross-reactivity of Neurokinin A(4-10) TFA. By systematically determining and comparing both the binding affinity (Ki) and functional potency (EC50) at NK1 and NK3 receptors, researchers can generate a robust pharmacological profile. The inclusion of validated reference compounds and controls within the described protocols ensures the trustworthiness and reproducibility of the findings. The hypothetical data presented illustrates that while NKA(4-10) shows a clear preference for the NK3 receptor, measurable cross-reactivity at the NK1 receptor exists. This level of detailed characterization is indispensable for the rational design of selective ligands and for predicting the potential off-target effects of novel drug candidates targeting the tachykinin system.
References
-
Maggi, C. A. (1995). The mammalian tachykinin receptors. General Pharmacology: The Vascular System, 26(5), 911-944. Available at: [Link]
-
Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and their receptors: a central and peripheral role in inflammation. Physiological reviews, 94(1), 265-301. Available at: [Link]
-
Rupniak, N. M. J., Perdonà, E., Griffante, C., Cavallini, P., Sava, A., Ricca, D. J., ... & Su, J. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PloS one, 13(10), e0205894. Available at: [Link]
-
Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G protein-coupled receptors by a fluorescence-based calcium mobilization assay. Journal of visualized experiments: JoVE, (86), 51516. Available at: [Link]
-
Haas, M., Le, T. N., Loo, L. S., & Lindsley, C. W. (2018). Calcium mobilization assays to measure the activity of Gq-coupled receptors. Bio-protocol, 8(13). Available at: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243-260. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 3, 2026, from [Link]
-
Lénárt, N., Bán, E., & Horti, A. G. (2012). Radioligand binding assays: theory and practice. Receptor and Ion Channel Detection in the Central Nervous System, 131-159. Available at: [Link]
-
Johnson, T. A., & Bylund, D. B. (2001). Comparison of the binding of [3H]substance P and [3H]septide to the human neurokinin-1 receptor. Journal of Pharmacology and Experimental Therapeutics, 299(2), 522-529. Available at: [Link]
-
Buell, G., Schulz, M. F., Arkinstall, S. J., Maury, K., DeMeyer, M., Vigne, P., ... & Frelin, C. (1992). Functional expression of a novel human neurokinin-3 receptor homolog that binds [3H]senktide and [125I-MePhe7]neurokinin B, and is responsive to tachykinin peptide agonists. Proceedings of the National Academy of Sciences, 89(23), 11471-11475. Available at: [Link]
-
Douglas, S. D., & Leeman, S. E. (2011). Neurokinin-1 receptor (NK-1R). Journal of immunology, 186(4), 1895-1896. Available at: [Link]
-
Harrison, T., & Geppetti, P. (2001). Substance P. The International Journal of Biochemistry & Cell Biology, 33(6), 555-576. Available at: [Link]
-
Zhou, Y., Sun, H., & Chen, J. (2021). Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features. Science advances, 7(50), eabj8226. Available at: [Link]
Sources
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Binding and functional potency of neurokinin A analogues in the rat fundus: A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. multispaninc.com [multispaninc.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. pnas.org [pnas.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. The selective NK3 receptor agonist senktide excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Substance P - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of Neurokinin A(4-10) TFA in Human Airway Smooth Muscle Models
Executive Summary
Neurokinin A(4-10) TFA (Sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH2) is a truncated, endogenous fragment of the tachykinin Neurokinin A (NKA).[1][2] Unlike its full-length parent peptide, which exhibits promiscuous binding across NK1, NK2, and NK3 receptors, NKA(4-10) retains high affinity for the NK2 receptor (TACR2) while significantly reducing N-terminal-mediated NK1 interactions.
This guide validates the mechanism of action (MoA) of NKA(4-10) TFA within a Human Airway Smooth Muscle (HASM) Microphysiological System (MPS) . Moving beyond traditional guinea pig trachea assays, this human-relevant model addresses critical species-specific differences in tachykinin pharmacology.
Key Technical Insight: Recent data suggests NKA(4-10) may act as a biased agonist , stabilizing a specific receptor conformation that preferentially drives Gq-mediated calcium mobilization over Gs-mediated cAMP accumulation—a distinct profile compared to full-length NKA.
Part 1: The Comparative Landscape
To validate NKA(4-10) TFA, it must be benchmarked against the endogenous parent peptide and receptor-selective alternatives.
Structural and Functional Comparison[3]
| Compound | Sequence / Type | Primary Receptor | Selectivity Profile | Key Application |
| Neurokinin A(4-10) | H-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | NK2 | High. Loses N-terminal required for NK1 affinity. | Physiological fragment study; Biased signaling investigation. |
| Neurokinin A (Full) | H-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | NK2 > NK1 | Low/Moderate. Promiscuous binding at high concentrations. | General tachykinin stimulation; Reference standard. |
| [β-Ala8]-NKA(4-10) | Synthetic Analog | NK2 | Very High. Synthetic modification locks NK2 specificity. | "Pure" NK2 pharmacological isolation (positive control). |
| Substance P | Endogenous Peptide | NK1 | NK1 Selective. | Negative control for NK2 assays. |
Pharmacological Performance Data (Human Recombinant Receptors)
Data synthesized from comparative binding studies (e.g., Warner et al., 2002; Palanche et al., 2001).
-
Binding Affinity (Ki): NKA(4-10) exhibits nanomolar affinity for human NK2R (Ki ≈ 3–10 nM), slightly lower than full-length NKA but with superior specificity ratios against NK1.
-
Potency (EC50 - Ca2+ Flux): In HASM cells, NKA(4-10) drives calcium mobilization with an EC50 of ~10–30 nM.
-
Signaling Bias: Unlike full-length NKA, which stimulates both Ca2+ (Gq) and cAMP (Gs/promiscuous), NKA(4-10) predominantly drives the Ca2+ pathway, making it a cleaner tool for studying contractile mechanisms without metabolic cross-talk.
Part 2: The "New Model" – HASM Microphysiological System
Traditional rodent models often fail to predict human bronchial constriction due to species variations in NK2 receptor distribution. The HASM-on-a-Chip model utilizes primary human airway smooth muscle cells cultured in a 3D microfluidic environment, allowing for precise quantification of calcium flux and contractility.
The Signaling Pathway
The following diagram illustrates the specific Gq-coupled pathway activated by NKA(4-10), contrasting it with the broader activation profile of the full-length peptide.
Figure 1: Signal Transduction Pathway. NKA(4-10) selectively drives the Gq/Ca2+ axis with minimal cAMP involvement.
Part 3: Validation Protocols
To scientifically validate NKA(4-10) TFA, you must demonstrate concentration-dependent activity that is specifically reversible by an NK2 antagonist.
Experimental Workflow
Figure 2: Calcium Mobilization Assay Workflow using Fluo-4 AM detection.
Protocol: Calcium Mobilization Assay (FLIPR)
Objective: Quantify the potency (EC50) of NKA(4-10) TFA in inducing cytosolic calcium release.
Reagents:
-
Agonist: Neurokinin A(4-10) TFA (Reconstitute in 0.1% acetic acid to 1mM stock; store at -80°C).
-
Antagonist: SR 48968 (Saredutant), a selective NK2 blocker.[3][4]
-
Detection: Fluo-4 AM (Calcium indicator).
-
Buffer: HBSS + 20mM HEPES + 0.1% BSA (Fatty acid-free).
Step-by-Step Methodology:
-
Cell Preparation: Seed HASM cells (15,000 cells/well) in black-walled, clear-bottom 384-well plates. Culture until 90% confluent. Starve in serum-free media for 16–24 hours to reduce basal signaling noise.
-
Dye Loading: Incubate cells with 4 µM Fluo-4 AM and 2.5 mM Probenecid (to prevent dye leakage) for 60 minutes at 37°C.
-
Wash: Wash plates 3x with assay buffer. Equilibrate at room temperature for 15 minutes.
-
Baseline & Challenge:
-
Agonist Mode: Record baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds. Inject NKA(4-10) TFA (range: 0.1 nM to 10 µM).
-
Antagonist Mode: Pre-incubate cells with SR 48968 (100 nM) for 20 minutes prior to agonist injection.
-
-
Data Acquisition: Monitor fluorescence peak (typically occurs within 15–30 seconds post-injection).
Self-Validating Criteria:
-
The "Checkmark" Response: You must observe a rapid, transient spike in calcium followed by a plateau. A slow, creeping rise indicates non-specific membrane perturbation, not receptor activation.
-
Inhibition: The response to 100 nM NKA(4-10) must be abolished (>90% reduction) by pre-incubation with 100 nM SR 48968.
Protocol: Peptidase Stability Check
NKA(4-10) is susceptible to degradation by Neutral Endopeptidase (NEP).
-
Control: Run the assay in the presence and absence of Phosphoramidon (10 µM).
-
Interpretation: If the EC50 shifts significantly to the left (becomes more potent) in the presence of Phosphoramidon, your model expresses high levels of endogenous NEP. This confirms the peptide is interacting biologically with the cell surface machinery.
References
-
Palanche, T., et al. (2001). "The Neurokinin A Receptor Activates Calcium and cAMP Responses through Distinct Conformational States."[5] Journal of Biological Chemistry.
-
Warner, F.J., et al. (2002). "Structure-activity relationship of neurokinin A(4–10) at the human tachykinin NK(2) receptor." Biochemical Pharmacology.
-
Emonds-Alt, X., et al. (1993). "SR 48968, a neurokinin A (NK2) receptor antagonist."[6] Regulatory Peptides.[6]
-
Rupniak, N.M.J., et al. (2018). "Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors." PLOS ONE.
Sources
- 1. unige.ch [unige.ch]
- 2. Neurokinin A(4-10) TFA | Neurokinin receptor | TargetMol [targetmol.com]
- 3. SR 48968 selectively prevents faecal excretion following activation of tachykinin NK2 receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. SR 48968, a neurokinin A (NK2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming NK2 Receptor Selectivity of Neurokinin A(4-10) TFA: A Comparative Technical Guide
Executive Summary
Neurokinin A(4-10) (NKA(4-10)) represents the C-terminal "message" sequence of the endogenous tachykinin Neurokinin A (NKA). While full-length NKA exhibits high potency but moderate cross-reactivity across NK1 and NK3 receptors, the truncated NKA(4-10) fragment retains intrinsic efficacy at the NK2 receptor while significantly altering the selectivity profile by removing the N-terminal "address" domain.
This guide provides a rigorous framework for confirming the NK2 selectivity of Neurokinin A(4-10) TFA (Trifluoroacetate salt). It compares the peptide against endogenous and synthetic alternatives and details a self-validating experimental protocol using the Rabbit Pulmonary Artery (RPA) model—the "gold standard" for NK2 functional characterization.
Mechanistic Profile: The "Message-Address" Hypothesis
To understand the utility of NKA(4-10), one must distinguish between the two functional domains of tachykinin peptides:
-
The Message (C-Terminus): The sequence Phe-Val-Gly-Leu-Met-NH2 (conserved in NKA) is responsible for receptor activation (transduction). NKA(4-10) contains this essential core.
-
The Address (N-Terminus): The variable N-terminal region of full-length NKA confers affinity and specific receptor subtype recognition.
Key Technical Insight: By truncating the N-terminus, NKA(4-10) serves as a probe for the minimal sequence required for NK2 activation. While its absolute binding affinity (
Signaling Pathway
NKA(4-10) activates the NK2 receptor, a Gq-coupled GPCR. The downstream cascade results in smooth muscle contraction via the PLC/IP3 pathway.
Figure 1: The Gq-coupled signaling cascade activated by NKA(4-10) in smooth muscle tissue.
Comparative Analysis: NKA(4-10) vs. Alternatives
The following table compares NKA(4-10) against the parent peptide, a negative control (NK1 agonist), and a highly selective synthetic agonist.
| Feature | Neurokinin A(4-10) | Neurokinin A (Full Length) | Substance P | [Lys5,MeLeu9,Nle10]-NKA(4-10) |
| Role | Metabolic Fragment / Core Agonist | Endogenous Parent Ligand | Endogenous NK1 Agonist | Synthetic Super-Agonist |
| NK2 Selectivity | Moderate to High (Functional) | Low (Cross-reacts NK1/NK3) | Negligible (NK1 Selective) | Very High |
| NK1 Cross-Talk | Reduced compared to NKA | Significant | High (Primary Target) | Minimal |
| Metabolic Stability | Low (Rapid degradation) | Low | Low | High (Modified for stability) |
| Primary Utility | SAR studies; Defining "Message" domain | Physiological reference | Negative control for NK2 assays | High-throughput screening; In vivo potency |
| Sequence | Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | His-Lys-Tds-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Modified NKA(4-10) backbone |
Expert Commentary: Researchers often choose NKA(4-10) over synthetic super-agonists when they need to study the effects of natural metabolic processing of tachykinins. However, for strictly defining receptor populations in "dirty" tissues, the synthetic analog [Lys5,MeLeu9,Nle10]-NKA(4-10) (often called GR-64349) provides a cleaner pharmacological window.
Experimental Validation: The Self-Validating Protocol
To scientifically confirm NK2 selectivity, you cannot rely on a single agonist response. You must employ a Triangulation Protocol using specific antagonists.
A. The Model: Rabbit Pulmonary Artery (RPA)
The RPA is widely regarded as the most specific NK2 bioassay tissue. Unlike the Guinea Pig Ileum (dominated by NK1) or Rat Portal Vein (mixed), the RPA mediates contraction almost exclusively via NK2 receptors.
B. Reagents Required[1][2]
-
Agonist: Neurokinin A(4-10) TFA (Target).
-
NK2 Antagonist: SR-48968 (Saredutant) - Essential for confirmation.
-
NK1 Antagonist: CP-96,345 or L-732,138 - Essential for negative control.
-
Buffer: Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2).
C. Step-by-Step Protocol (Organ Bath)
-
Tissue Preparation:
-
Isolate the main pulmonary artery from a male New Zealand White rabbit.
-
Remove endothelium mechanically (rubbing the intimal surface) to eliminate NK1-mediated relaxation factors (NO). Note: Endothelium-dependent relaxation is an NK1 trait; removing it isolates the NK2 contractile response.
-
Cut into 3-4 mm rings and suspend in organ baths (10-20 mL) under 1.5g tension.
-
-
Equilibration:
-
Equilibrate for 60-90 minutes, washing every 15 minutes.
-
Prime tissue with 80 mM KCl to verify viability. Wash until baseline recovers.
-
-
Agonist Curve (Control):
-
Construct a cumulative concentration-response curve (CCRC) for NKA(4-10) (
M to M). -
Expected Result: Sigmoidal contraction curve.
-
-
Selectivity Confirmation (The Critical Step):
-
Bath A (NK1 Block): Incubate with NK1 antagonist (CP-96,345,
) for 20 mins. Repeat NKA(4-10) curve.-
Result: Curve should NOT shift. This proves the contraction is not NK1-mediated.
-
-
Bath B (NK2 Block): Incubate with NK2 antagonist (SR-48968,
) for 20 mins. Repeat NKA(4-10) curve.-
Result: Curve should shift significantly to the right (higher
) or be abolished. This confirms NK2 mediation.
-
-
D. Validation Logic Flowchart
Figure 2: Decision matrix for validating NK2 selectivity in tissue bioassays.
Technical Considerations for the "TFA" Salt Form
The product is supplied as Neurokinin A(4-10) TFA . The Trifluoroacetate (TFA) counter-ion is a byproduct of HPLC purification.
-
Molecular Weight Correction: When calculating molarity, you must use the MW of the salt, not just the free base peptide.
-
Free Base MW: ~766.9 g/mol
-
TFA Salt MW: Varies (usually ~880 g/mol depending on stoichiometry). Always check the specific Certificate of Analysis (CoA).
-
-
Cell Culture Toxicity: In sensitive cell-based assays (e.g., CHO-NK2 cells), high concentrations of TFA can be cytotoxic or alter pH.
-
Recommendation: If using
M, consider buffering the stock solution with HEPES or bicarbonate to neutralize the acidity.
-
-
Methionine Oxidation: The C-terminal Methionine (Met) is susceptible to oxidation (Met-sulfoxide), which drastically reduces biological activity.
-
Storage: Store lyophilized powder at -20°C under desiccant.
-
Solubilization: Use degassed buffers or include 0.1% mercaptoethanol if the assay permits, to prevent oxidation during the experiment.
-
References
-
Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews, 46(4), 551-599.
-
Maggi, C. A., et al. (1990). "Tachykinin receptors and tachykinin receptor antagonists." Journal of Autonomic Pharmacology, 13(1), 23-93.
-
Warner, F. J., et al. (2002). "Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function." Biochemical Pharmacology, 63(12), 2181-2186.
-
Rupniak, N. M. J., et al. (2018). "Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors."[1] PLOS ONE, 13(10), e0205894.[1]
-
Ellis, J. L., et al. (1994). "Peptide receptors in the rabbit pulmonary artery." Pulmonary Pharmacology, 7(4), 205-211.
Sources
Precision Peptide Engineering: A Comparative Guide to Neurokinin A(4-10) Analogs
Executive Summary
Neurokinin A (NKA) is a mammalian tachykinin that preferentially binds to the NK2 receptor, mediating smooth muscle contraction (bronchoconstriction, intestinal motility) and neurogenic inflammation. The C-terminal heptapeptide fragment, NKA(4-10) (
While NKA(4-10) retains full agonist efficacy, it suffers from rapid enzymatic degradation and poor receptor subtype selectivity (cross-reactivity with NK1 and NK3). This guide objectively compares critical NKA(4-10) analogs, analyzing the Structure-Activity Relationships (SAR) that drive their enhanced stability, potency, and selectivity.
Part 1: The Pharmacophore & Biological Context
The NKA(4-10) fragment functions as the "message sequence" for the NK2 receptor. Understanding the contribution of each residue is the foundation for rational analog design.
The Native Sequence: [1]
| Position | Residue | Function & SAR Insight |
| 4 | Asp | Electrostatic Anchor: Essential for high-affinity binding. Deletion or substitution with neutral residues drastically reduces affinity. |
| 5 | Ser | Solubility/Spacer: Tolerates substitution. Replacement with basic residues (Lys, Arg) often improves potency.[1][2] |
| 6 | Phe | Aromatic Interaction: Critical for receptor recognition ( |
| 7 | Val | Hydrophobic Core: Maintains peptide backbone geometry. |
| 8 | Gly | Conformational Hinge: The most critical site for selectivity. Acts as a flexible hinge allowing the peptide to adopt the bioactive |
| 9 | Leu | Hydrophobic Binding: N-methylation here ( |
| 10 | Met | Receptor Activation: The C-terminal amide is non-negotiable. The methionine sulfur is liable to oxidation, often replaced by Norleucine (Nle). |
Part 2: Comparative SAR Analysis
This section compares the native fragment against two distinct classes of analogs: Conformational Constraints (Gly8 modifications) and Stabilized Linear Analogs (Backbone/Side-chain modifications).
Table 1: Performance Profile of Key NKA(4-10) Analogs
| Compound | Sequence Modification | NK2 Affinity ( | Selectivity (NK2 vs NK1) | Metabolic Stability | Primary Application |
| NKA(4-10) | Native Sequence | Low (~20-fold) | Poor ( | Baseline Reference | |
| Gly8 | High (>200-fold) | Moderate | Selective NK2 Agonist | ||
| Multi-substitution | Ultra-High (>600-fold) | High (Protease Resistant) | In Vivo Studies / Stable Agonist | ||
| Phe6 | Reduced | Moderate | Moderate | Partial Agonist / Antagonist Probe |
Deep Dive: Mechanism of Action
1. The Glycine-8 Hinge Effect (
-NKA(4-10))
Replacing Glycine at position 8 with
-
Mechanism: NMR studies suggest NKA(4-10) forms a type I
-turn centered on Gly8. -Ala extends the flexibility of the backbone just enough to favor the NK2-specific conformation while sterically clashing with the NK1 and NK3 binding pockets. -
Outcome: This single modification creates a "clean" pharmacological tool that activates NK2 without the confounding hypotensive effects of NK1 activation.
2. The Stabilized "LMN" Analog (
-NKA(4-10))
This analog combines three strategic edits:
- : Adds a positive charge, enhancing electrostatic attraction to the receptor surface.
- : N-methylation of the peptide bond between Gly8 and Leu9 blocks the action of Neutral Endopeptidase (NEP/Enkephalinase) , the primary enzyme responsible for tachykinin degradation in tissues.
- : Replaces Methionine with Norleucine, preventing the formation of sulfoxides (Met(O)) which are biologically inactive.
Part 3: Visualizing the SAR and Pathway
Diagram 1: Structure-Activity Relationship Map
This diagram visualizes the specific functional roles of the amino acid residues in the NKA(4-10) sequence.
Caption: Functional mapping of NKA(4-10) residues and strategic analog modifications.
Diagram 2: NK2 Receptor Signaling & Degradation
This diagram illustrates the intracellular cascade activated by the analogs and the enzymatic stability checkpoints.
Caption: NK2 receptor signaling cascade (
Part 4: Experimental Validation Protocols
To validate the activity of these analogs, the following self-validating protocols are recommended.
Radioligand Binding Assay (Affinity)
Objective: Determine
-
System: CHO cells stably expressing recombinant human NK2 receptors (CHO-hNK2).
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend in assay buffer containing peptidase inhibitors (1
M phosphoramidon, 1 M captopril) to prevent ligand degradation during incubation. -
Ligand: Use
-NKA or -SR-48968 (selective antagonist) as the tracer. -
Protocol:
-
Incubate membranes (20
g protein) with 0.1 nM radioligand and increasing concentrations ( to M) of the test analog. -
Incubate for 60 min at 25°C.
-
Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
-
Count radioactivity.
-
-
Validation: Non-specific binding is defined by the presence of 1
M unlabeled NKA. The Hill coefficient should be near 1.0.
Functional Calcium Mobilization Assay (Efficacy)
Objective: Confirm agonist activity and measure
-
Indicator: Fura-2 AM (fluorescent calcium indicator).
-
Protocol:
-
Load CHO-hNK2 cells with 2
M Fura-2 AM for 30 min at 37°C. -
Wash cells to remove extracellular dye.
-
Inject test analog.[6]
-
Measure fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
-
Selectivity Check: To verify NK2 selectivity, pre-incubate cells with specific antagonists: SR-48968 (NK2 antagonist) should abolish the signal, whereas CP-96,345 (NK1 antagonist) should have no effect.
References
-
Warner, F. J., Miller, R. C., & Burcher, E. (2002).[2] Structure-activity relationship of neurokinin A(4–10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function.[2][7] Biochemical Pharmacology, 63(12), 2181–2186.
-
Rupniak, N. M. J., et al. (2018).[1][2] Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors.[2][8] PLOS ONE, 13(10), e0205894.[2]
-
Lovas, S., et al. (1998). Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor and receptor activation.[9] Journal of Medicinal Chemistry, 41(26), 5216-5218.
-
Chassaing, G., et al. (1992). Conformation-activity relationship of tachykinin neurokinin A (4-10) and of some [Xaa8] analogues. European Journal of Biochemistry, 206(3), 793-801.
-
Matsas, R., et al. (1984). The metabolism of neuropeptides: the hydrolysis of peptides, including enkephalins, tachykinins and their analogues, by endopeptidase-24.11. Biochemical Journal, 223(2), 433–440.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. Conformation-activity relationship of tachykinin neurokinin A (4-10) and of some [Xaa8] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. scispace.com [scispace.com]
- 7. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document: Importance of the aromatic residue at position 6 of [Nle(10)]neurokinin A(4-10) for binding to the NK-2 receptor and receptor activation. (... - ChEMBL [ebi.ac.uk]
Neurokinin A(4-10) TFA proper disposal procedures
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper handling and disposal of specialized reagents like Neurokinin A(4-10) TFA are not merely procedural afterthoughts; they are integral to the integrity of your work and the safety of your laboratory environment. Synthetic peptides are powerful tools, but their utility is predicated on responsible stewardship from procurement to disposal.
This guide provides a comprehensive, step-by-step framework for the safe disposal of Neurokinin A(4-10) TFA. The core principle of this protocol is the effective management of the trifluoroacetate (TFA) counter-ion. While the peptide component itself, in typical research quantities, is not generally classified as hazardous waste, the TFA salt is a byproduct of solid-phase peptide synthesis and purification.[1][2] Trifluoroacetic acid is a corrosive chemical, and its presence dictates our disposal strategy.[3][4]
Our objective is to provide a self-validating system of protocols that ensures safety and regulatory compliance, empowering you to manage your research waste with confidence.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory.[5][6] The SDS for Neurokinin A(4-10) TFA may classify the product as non-hazardous, but the SDS for pure Trifluoroacetic Acid reveals its corrosive nature, causing severe skin burns and eye damage.[7][8] Therefore, our risk assessment and subsequent disposal plan focus on mitigating the hazards associated with the TFA component.
Table 1: Hazard and Exposure Control Summary
| Hazard Component | Primary Hazard | Route of Exposure | Recommended Controls |
| Neurokinin A(4-10) (Peptide) | Biologically Active | Inhalation (powder), Dermal | Handle in a designated area. Avoid aerosolizing powder. |
| Trifluoroacetate (TFA Counter-Ion) | Corrosive Acid | Inhalation (vapors), Dermal, Ocular | Primary Engineering Control: Chemical Fume Hood. PPE: Safety Goggles, Chemical-Resistant Gloves, Lab Coat. |
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety begins with establishing a barrier between the researcher and the potential hazard. All handling and disposal procedures for Neurokinin A(4-10) TFA must be conducted with the following minimum PPE:
-
Eye Protection: Safety goggles are mandatory to protect against accidental splashes of solutions.[5]
-
Hand Protection: Wear chemical-resistant nitrile gloves. If gloves become contaminated, remove and replace them immediately.[5]
-
Protective Clothing: A buttoned lab coat must be worn to protect skin and clothing.
Causality: The primary risk during disposal preparation is an accidental splash of the acidic solution before neutralization. Adherence to PPE standards is a non-negotiable first line of defense. All weighing of lyophilized powder and initial dissolution steps should be performed within a certified chemical fume hood to prevent the inhalation of fine, easily aerosolized particles.[5]
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic process for the safe disposal of Neurokinin A(4-10) TFA waste. This process is designed to neutralize the corrosive TFA component, properly segregate waste streams, and ensure compliance with institutional and regulatory standards.
Caption: Disposal Decision Workflow for Neurokinin A(4-10) TFA.
Experimental Protocol: Neutralization of Aqueous Waste
This protocol is essential for mitigating the corrosivity of the TFA counter-ion. The causality is straightforward: we are performing an acid-base neutralization to render the waste less hazardous before collection.
-
Preparation of Neutralizing Solution: Prepare a 1% (w/v) sodium bicarbonate (NaHCO₃) solution in deionized water.
-
Dissolution: If dealing with solid, lyophilized peptide waste, carefully dissolve it in a minimal volume of deionized water within a suitable beaker or flask. If the waste is already in solution, proceed to the next step.
-
Neutralization: While stirring the peptide solution gently, add the 1% sodium bicarbonate solution dropwise.[4]
-
pH Monitoring: Periodically check the pH of the solution using calibrated pH meter strips or a pH meter. The goal is to achieve a stable pH between 6.0 and 8.0.[4]
-
Verification: Once the target pH is reached, cease adding the bicarbonate solution. Allow the solution to stand for approximately 10-15 minutes and re-measure the pH to ensure it has remained stable.[4]
Waste Segregation and Collection
Proper waste segregation is critical to prevent unintended chemical reactions and to facilitate compliant disposal by your institution's safety office.[9][10]
-
Neutralized Aqueous Waste: The pH-verified solution from the protocol above should be transferred into a clearly labeled, sealable waste container designated for "Neutralized Aqueous Chemical Waste."[9]
-
Solid Waste: All contaminated solid items, including used gloves, weigh boats, empty vials, and paper towels, must be collected in a separate, labeled container for "Solid Chemical Waste" or "Contaminated Lab Debris."[5]
-
Sharps: Any contaminated needles or syringes must be disposed of immediately in a designated sharps container.
Trustworthiness through Compliance: Never dispose of chemical waste, neutralized or not, down the sanitary sewer unless you have explicit, written permission from your institution's Environmental Health & Safety (EHS) department.[4][5] Municipal water treatment systems and local regulations vary, and your EHS office is the final authority on this matter.
Final Disposal and Documentation
The final step is the transfer of custody to your institution's hazardous waste management program.
-
Labeling: Ensure all waste containers are sealed and accurately labeled with their contents and hazard information as required by your institution and OSHA's Hazard Communication Standard.[9][11]
-
Storage: Store the sealed waste containers in a designated satellite accumulation area.[10] This area should be secure and away from general lab traffic.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Follow their specific procedures for scheduling and documentation.[5]
By adhering to this comprehensive guide, you are not only ensuring the safe and compliant disposal of Neurokinin A(4-10) TFA but also contributing to a robust culture of safety that is the bedrock of innovative and responsible research.
References
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Trifluoroacetic acid (TFA).[Link]
-
National Institute for Biological Standards and Control (NIBSC). Peptide Handling, dissolution & Storage.[Link]
-
Bio-Synthesis Inc. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.[Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
-
Quora. How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline.[Link]
-
AAPPTec. Storage and Handling of Peptides.[Link]
-
National Center for Biotechnology Information (NCBI). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.[Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
-
C&EN (Chemical & Engineering News). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.[Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1200 - Hazard Communication.[Link]
-
US Bio-Clean. OSHA Compliance For Laboratories.[Link]
-
U.S. Food and Drug Administration (FDA). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin.[Link]
-
Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling.[Link]
-
AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal.[Link]
-
Chemistry For Everyone. How Do You Dispose Of Waste In A Laboratory?[Link]
-
Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.[Link]
-
LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide.[Link]
-
Stericycle. Medical & Healthcare Waste Regulation Changes in 2025.[Link]
-
OSHA Training. Occupational Exposure to Hazardous Chemicals in Laboratories.[Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?[Link]
-
PubMed. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches.[Link]
-
MDPI. Harnessing the Anti-Nociceptive Potential of NK2 and NK3 Ligands in the Design of New Multifunctional μ/δ-Opioid Agonist–Neurokinin Antagonist Peptidomimetics.[Link]
Sources
- 1. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. usbioclean.com [usbioclean.com]
- 10. youtube.com [youtube.com]
- 11. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling Neurokinin A(4-10) TFA
Executive Safety Summary
Handling Neurokinin A(4-10) Trifluoroacetate (TFA) requires a dual-threat mitigation strategy. You are not simply handling a peptide; you are handling a potent biological agonist coupled with a corrosive counterion .
-
Primary Risk: Inhalation of lyophilized powder (bronchoconstriction, hypotension).
-
Secondary Risk: Chemical burns/irritation from the TFA counterion (pH < 2 in solution).
-
Critical Directive: Never handle the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet (BSC).
Hazard Identification & Risk Assessment
To select the correct PPE, one must understand the specific molecular hazards. Neurokinin A(4-10) is a truncated tachykinin NK2 receptor agonist.[1]
| Hazard Component | Mechanism of Action | Physiological Consequence |
| Peptide Moiety (Neurokinin A 4-10) | NK2 Receptor Agonism: Potent stimulation of smooth muscle contraction. | Respiratory: Bronchoconstriction, wheezing.Cardiovascular: Hypotension, tachycardia.GI: Abdominal cramping. |
| Counterion (Trifluoroacetate - TFA) | Acidity: Strong organic acid (pKa ~0.23).[2] Often comprises 10-40% of the total mass of "pure" peptides. | Contact: Chemical burns to skin/eyes.Inhalation: Mucosal irritation, pulmonary edema (if volatile). |
| Physical Form | Lyophilized Powder: High surface area, easily aerosolized, electrostatic. | Exposure: Rapid inhalation and systemic absorption. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. The "Minimum" standard applies to sealed container handling; the "Operational" standard applies to active manipulation.
| PPE Category | Operational Standard (Active Handling) | Technical Rationale |
| Respiratory | Engineering Control: Fume Hood / Class II BSC.Backup: Full-face respirator with P100 cartridges . | N95 filters (95% efficiency) are insufficient for potent pharmaceutical powders. P100 offers 99.97% efficiency against solid particulates and oil-based aerosols.[3] |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-6 mil) | Permeation vs. Contamination: Nitrile offers excellent resistance to dilute TFA. The outer glove protects against chemical splashes; the inner glove protects the sample and skin during doffing. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields do not seal against aerosols or splashes. TFA solutions can cause irreversible corneal damage. |
| Body Protection | Lab Coat (Tyvek or cotton/poly blend) + Chemical Apron | Standard lab coats are porous. An impervious apron prevents acid penetration to the torso during reconstitution. |
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes condensation, which degrades the peptide (hydrolysis) and creates a sticky, hard-to-handle gum.
-
Static Control: Use an anti-static gun or ionizer if available. Lyophilized peptides are prone to "flying" due to static charge, increasing inhalation risk.
Phase 2: Reconstitution (Solubilization)
-
Solvent Choice: Dissolve in a volatile organic solvent (e.g., dilute acetic acid or acetonitrile/water) or sterile buffer.
-
The "TFA Spike": Upon adding water, the pH will drop rapidly due to the TFA counterion.
-
Action: Verify pH immediately. Neutralize carefully with dilute NaOH or buffered solution (PBS/HEPES) if the assay requires physiological pH.
-
Warning: Exothermic reaction is negligible at this scale, but acidity is high.
-
Phase 3: Spill Cleanup (Powder)
NEVER dry sweep peptide powder. This generates aerosols.
-
Isolate: Evacuate the immediate area.
-
Dampen: Gently cover the spill with paper towels soaked in 10% Bleach (Sodium Hypochlorite) or a specific peptide digestion solution (e.g., 1% NaOH).
-
Wait: Allow 15 minutes for oxidation/hydrolysis of the peptide bond.
-
Wipe: Wipe up the damp material working from the outside in.
-
Dispose: Place all materials in a sealed biohazard/chemical waste container.
Visualizations
Figure 1: Risk Assessment & PPE Selection Logic
This decision tree illustrates the logic for selecting PPE based on the state of the matter (Solid vs. Liquid).
Caption: Logic flow for selecting appropriate engineering controls and PPE based on the physical state of the peptide.
Figure 2: Safe Handling & Disposal Workflow
This diagram outlines the lifecycle of the compound from storage to disposal, emphasizing the "Critical Control Points" (CCPs).
Caption: Operational lifecycle of Neurokinin A(4-10) TFA, highlighting critical stability and safety steps.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2021). P100 Respirator Filter Efficiency and Selection.[4] Retrieved from [Link]
-
Rupniak, N. M. J., et al. (2018).[5] Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLOS ONE. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
